molecular formula C34H43FN2O4 B15563683 GSK3739936

GSK3739936

Cat. No.: B15563683
M. Wt: 562.7 g/mol
InChI Key: LISBHANFFRGXOI-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK3739936 is a useful research compound. Its molecular formula is C34H43FN2O4 and its molecular weight is 562.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H43FN2O4

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[4-(4,4-dimethylpiperidin-1-yl)-5-[4-[2-(4-fluorophenyl)ethoxy]phenyl]-2,6-dimethyl-3-pyridinyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C34H43FN2O4/c1-22-28(25-10-14-27(15-11-25)40-21-16-24-8-12-26(35)13-9-24)30(37-19-17-34(6,7)18-20-37)29(23(2)36-22)31(32(38)39)41-33(3,4)5/h8-15,31H,16-21H2,1-7H3,(H,38,39)/t31-/m0/s1

InChI Key

LISBHANFFRGXOI-HKBQPEDESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK3739936

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

GSK3739936 (also known as BMS-986180) is a potent, investigational allosteric inhibitor of the human immunodeficiency virus 1 (HIV-1) integrase (IN) enzyme.[1][2] Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic active site of the enzyme, this compound binds to a distinct, allosteric site. This binding site is located in a well-defined pocket at the interface of two integrase monomers.[2] The primary mechanism of action of this compound is the induction of aberrant integrase multimerization, which ultimately leads to the production of non-infectious, replication-deficient viral particles.[2]

Dual-Action Inhibition

The allosteric binding of this compound results in a dual-action antiviral effect:

  • Promotion of Aberrant Integrase Multimerization: By binding to the interface of integrase dimers, this compound stabilizes a conformation that promotes the formation of higher-order, non-functional integrase oligomers. This aberrant multimerization disrupts the normal process of virion maturation.[2]

  • Inhibition of Integrase-LEDGF/p75 Interaction: The binding site of this compound overlaps with the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. LEDGF/p75 is a crucial cellular cofactor that tethers the HIV-1 pre-integration complex (PIC) to the host cell chromatin, facilitating targeted integration of the viral DNA. By competitively inhibiting the interaction between integrase and LEDGF/p75, this compound can disrupt the proper integration of the viral genome.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterValueDescription
IC50 11.1 nMThe half maximal inhibitory concentration against HIV-1 integrase enzyme activity.
EC50 1.7 nMThe half maximal effective concentration for inhibiting HIV-1 replication in cell culture.
CC50 >20 µMThe half maximal cytotoxic concentration in MT-2 cells, indicating low cytotoxicity.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

SpeciesClearanceElimination Half-lifeOral BioavailabilityTmax
MouseLowModerate to Long52-89%2-5 hours
RatLowModerate to Long52-89%2-5 hours
DogLowModerate to Long52-89%2-5 hours
Cynomolgus MonkeyModerateShort52-89%2-5 hours

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of allosteric integrase inhibitors like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF)-Based Integrase Multimerization Assay

This assay is designed to measure the ability of a compound to induce the multimerization of HIV-1 integrase.

Principle: Two differently tagged recombinant integrase proteins (e.g., 6xHis-tagged and FLAG-tagged) are used. In the presence of an allosteric inhibitor, these monomers multimerize, bringing the tags into close proximity. This allows for Förster Resonance Energy Transfer (FRET) between a donor fluorophore-conjugated antibody (e.g., anti-FLAG-Europium cryptate) and an acceptor fluorophore-conjugated antibody (e.g., anti-6xHis-XL665). The resulting FRET signal is proportional to the extent of integrase multimerization.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute 6xHis-tagged and FLAG-tagged HIV-1 integrase proteins to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a detection mixture containing anti-FLAG-Europium cryptate and anti-6xHis-XL665 antibodies in the reaction buffer.

  • Assay Procedure:

    • Add the integrase protein mixture to the wells of a microplate.

    • Add the serially diluted this compound or DMSO control to the wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for compound-induced multimerization.

    • Add the detection mixture to the wells.

    • Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the results against the compound concentration to determine the EC50 for multimerization.

AlphaScreen-Based Integrase-LEDGF/p75 Interaction Assay

This assay is used to quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.

Principle: Recombinant GST-tagged integrase and biotinylated LEDGF/p75 are used. Glutathione-coated donor beads bind to the GST-tagged integrase, and streptavidin-coated acceptor beads bind to the biotinylated LEDGF/p75. When integrase and LEDGF/p75 interact, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads and triggers a chemiluminescent signal. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM MOPS pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Dilute GST-tagged HIV-1 integrase and biotinylated LEDGF/p75 to the desired concentrations in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a suspension of glutathione (B108866) donor beads and streptavidin acceptor beads in the assay buffer.

  • Assay Procedure:

    • Add the GST-tagged integrase and biotinylated LEDGF/p75 to the wells of a microplate.

    • Add the serially diluted this compound or DMSO control to the wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Add the mixture of donor and acceptor beads to the wells in subdued light.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the signal against the compound concentration to determine the IC50 for the inhibition of the interaction.

Visualizations

Signaling Pathway of this compound Mechanism of Action

GSK3739936_Mechanism cluster_normal Normal HIV-1 Integrase Function cluster_inhibition Inhibition by this compound IN_dimer Integrase Dimer IN_LEDGF_complex IN-LEDGF/p75 Complex IN_dimer->IN_LEDGF_complex Binds Aberrant_Multimer Aberrant IN Multimer IN_dimer->Aberrant_Multimer Induces aberrant multimerization LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex PIC Pre-integration Complex (PIC) IN_LEDGF_complex->PIC Blocked_Integration Blocked Integration IN_LEDGF_complex->Blocked_Integration Host_Chromatin Host Chromatin PIC->Host_Chromatin Tethering Integration Successful Integration Host_Chromatin->Integration This compound This compound This compound->IN_dimer Binds to allosteric site This compound->IN_LEDGF_complex Competitively inhibits binding Non_infectious_virion Non-infectious Virion Aberrant_Multimer->Non_infectious_virion

Caption: Dual mechanism of this compound: inducing aberrant multimerization and inhibiting IN-LEDGF/p75 interaction.

Experimental Workflow for HTRF-Based Integrase Multimerization Assay

HTRF_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Integrase_mix Mix 6xHis-IN and FLAG-IN Plate_prep Add Integrase mix and this compound to plate Integrase_mix->Plate_prep Compound_dilution Serially dilute This compound Compound_dilution->Plate_prep Antibody_mix Mix anti-6xHis-XL665 and anti-FLAG-Eu-cryptate Abs Detection Add Antibody mix Antibody_mix->Detection Incubation1 Incubate for multimerization Plate_prep->Incubation1 Incubation1->Detection Incubation2 Incubate in dark Detection->Incubation2 Read_plate Read HTRF signal Incubation2->Read_plate Calculate_EC50 Calculate EC50 Read_plate->Calculate_EC50

Caption: Workflow for the HTRF-based assay to measure this compound-induced integrase multimerization.

References

GSK3739936: A Technical Guide to the Allosteric Inhibition of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (IN).[1] Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound belongs to a class of compounds known as allosteric integrase inhibitors (ALLINIs). These compounds bind to a distinct pocket at the interface of two integrase monomers, a site that is also utilized by the host protein LEDGF/p75.[2][3] This novel mechanism of action leads to a dual inhibitory effect on the HIV-1 replication cycle, making this compound and other ALLINIs a promising area of antiretroviral research. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the characterization of this compound.

Mechanism of Action: A Dual-Pronged Attack

The allosteric inhibition of HIV-1 integrase by this compound disrupts viral replication at two distinct stages: the late-stage maturation of new virions and the early-stage integration of viral DNA.

1. Late-Stage Inhibition: Aberrant Multimerization

The primary mechanism of action for this compound is the induction of aberrant, premature multimerization of HIV-1 integrase during virion maturation.[2][3] By binding to the integrase catalytic core domain, this compound promotes the formation of non-functional integrase oligomers. This leads to the production of replication-deficient viral particles with mislocalized ribonucleoprotein complexes, ultimately resulting in non-infectious progeny virions.[2][3]

2. Early-Stage Inhibition: Interference with Integration

In the early stages of infection, this compound competes with the host-cell protein LEDGF/p75 for binding to HIV-1 integrase.[4] The LEDGF/p75 protein is crucial for tethering the pre-integration complex (PIC) to the host cell's chromatin, thereby guiding the integration of viral DNA into the host genome. By occupying the LEDGF/p75 binding site, this compound can disrupt this process, although this is considered a secondary mechanism to its potent effects on virion maturation.

The following diagram illustrates the dual mechanism of this compound's allosteric inhibition of HIV-1 integrase.

Mechanism of Action of this compound cluster_late_stage Late Stage: Virion Maturation cluster_early_stage Early Stage: Integration integrase_monomer Integrase Monomers aberrant_multimer Aberrant Integrase Multimerization integrase_monomer->aberrant_multimer gsk3739936_late This compound gsk3739936_late->aberrant_multimer defective_virion Defective, Non-infectious Virions aberrant_multimer->defective_virion pre_integration_complex Pre-integration Complex (PIC) integration Viral DNA Integration pre_integration_complex->integration ledgf_p75 LEDGF/p75 ledgf_p75->integration Tethering to Chromatin gsk3739936_early This compound gsk3739936_early->integration Competitive Inhibition

Caption: Dual inhibitory mechanism of this compound on HIV-1 replication.

Quantitative Data Summary

The following tables summarize the key in vitro and pharmacokinetic data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineDescription
IC50 11.1 nM-Concentration for 50% inhibition of HIV-1 integrase.[1]
EC50 1.7 nMMT-2Concentration for 50% effective inhibition of viral replication.[1]
CC50 >20 µMMT-2Concentration for 50% cytotoxic effect on cells.[1]
CYP Inhibition >24.3 µM-Weak inhibition of Cytochrome P450 enzymes.[1]

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesClearanceElimination Half-lifeOral Bioavailability (%)Tmax (h)
Mouse LowModerate to Long52-892-5
Rat LowModerate to Long52-892-5
Dog LowModerate to Long52-892-5
Cynomolgus Monkey ModerateShort52-892-5

Data compiled from MedChemExpress, which references Naidu BN, et al. J Med Chem. 2022.[1]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

HIV-1 Replication Assay (Cell Culture Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow Diagram:

HIV-1 Replication Assay Workflow seed_cells Seed MT-2 cells in 96-well plates add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for 4-5 days infect_cells->incubate measure_replication Measure viral replication (e.g., p24 ELISA) incubate->measure_replication calculate_ec50 Calculate EC50 value measure_replication->calculate_ec50

Caption: Workflow for determining the EC50 of this compound.

Detailed Protocol:

  • Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth throughout the duration of the assay.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the cell cultures.

  • Viral Infection: A predetermined amount of a laboratory-adapted strain of HIV-1 is added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 5 days.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to host cells.

Workflow Diagram:

Cytotoxicity Assay Workflow seed_cells Seed MT-2 cells in 96-well plates add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for the same duration as the replication assay add_compound->incubate measure_viability Measure cell viability (e.g., MTS/MTT assay) incubate->measure_viability calculate_cc50 Calculate CC50 value measure_viability->calculate_cc50

Caption: Workflow for determining the CC50 of this compound.

Detailed Protocol:

  • Cell Seeding: MT-2 cells are seeded in 96-well plates at the same density as in the replication assay.

  • Compound Treatment: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated under the same conditions and for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTS or MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Integrase Binding Assay

This biochemical assay measures the direct interaction between the compound and HIV-1 integrase.

Workflow Diagram:

Integrase Binding Assay Workflow immobilize_integrase Immobilize recombinant HIV-1 integrase add_competitor Add this compound and a labeled ligand (e.g., LEDGF/p75) immobilize_integrase->add_competitor incubate_binding Incubate to allow binding equilibrium add_competitor->incubate_binding wash Wash to remove unbound components incubate_binding->wash detect_signal Detect signal from the labeled ligand wash->detect_signal calculate_ic50 Calculate IC50 value detect_signal->calculate_ic50

Caption: Workflow for determining the IC50 of this compound in a binding assay.

Detailed Protocol:

  • Immobilization: Recombinant HIV-1 integrase protein is immobilized on a solid support, such as a microplate well.

  • Competitive Binding: A labeled ligand that is known to bind to the allosteric site (e.g., a fluorescently tagged LEDGF/p75-derived peptide) and varying concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove unbound labeled ligand and inhibitor.

  • Signal Detection: The amount of bound labeled ligand is quantified by measuring its signal (e.g., fluorescence).

  • Data Analysis: The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) is calculated.

Conclusion

This compound represents a significant advancement in the development of allosteric inhibitors of HIV-1 integrase. Its dual mechanism of action, targeting both late-stage virion maturation and early-stage integration, provides a novel approach to antiretroviral therapy. The potent in vitro activity and favorable preclinical pharmacokinetic profile of this compound underscore its potential as a clinical candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development, facilitating further investigation into this promising class of inhibitors.

References

The Discovery and Synthesis of GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3739936 (also known as BMS-986180) is a potent, allosteric inhibitor of HIV-1 integrase (IN) that exhibits broad-spectrum activity against various IN polymorphisms.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of this compound, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, structure-activity relationships (SAR), quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation.

Introduction: A Novel Approach to HIV-1 Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[4][5] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretrovirals that do not target the active site of the enzyme. Instead, they bind to a distinct pocket at the interface of two IN monomers, promoting aberrant integrase multimerization.[1][2][3] This leads to the production of replication-deficient viral particles.[1][2][3] this compound was developed as a potent ALLINI with a focus on overcoming challenges observed with earlier compounds in this class, particularly with respect to activity against common IN polymorphisms at residues 124 and 125.[1][2]

Discovery of this compound: A Structure-Guided Design

The development of this compound was the result of a focused optimization effort on a series of pyridine-based allosteric integrase inhibitors. The design strategy aimed to enhance potency against a broader range of HIV-1 variants, particularly those with polymorphisms at the 124 and 125 positions of the integrase enzyme.

Mechanism of Action of Allosteric Integrase Inhibitors

ALLINIs, including this compound, exert their antiviral effect through a unique, multi-faceted mechanism that disrupts the normal function of HIV-1 integrase. By binding to an allosteric site, these inhibitors induce a conformational change in the integrase enzyme, leading to its hyper-multimerization. This aberrant multimerization interferes with several key steps in the viral life cycle.

ALLINI_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_inhibition ALLINI Inhibition Virus_Entry Viral Entry and Reverse Transcription Integration Integration of Viral DNA Virus_Entry->Integration Viral DNA Provirus Provirus Integration->Provirus Transcription_Translation Transcription and Translation Provirus->Transcription_Translation Assembly Viral Assembly Transcription_Translation->Assembly Viral Proteins and RNA Budding Budding and Maturation Assembly->Budding Replication_Deficient Replication-Deficient Virion Assembly->Replication_Deficient Disrupts assembly Infectious_Virion Infectious Virion Budding->Infectious_Virion ALLINI This compound (ALLINI) IN_Dimer Integrase (IN) Dimer ALLINI->IN_Dimer Binds to allosteric site Aberrant_Multimer Aberrant IN Multimer IN_Dimer->Aberrant_Multimer Induces aberrant multimerization Aberrant_Multimer->Replication_Deficient Incorporated into new virions

Mechanism of action of this compound.
Structure-Activity Relationship (SAR) Studies

The optimization of the pyridine-based scaffold leading to this compound focused on modifications at the C5 position of the pyridine (B92270) ring. The goal was to identify substituents that would improve potency against integrase variants while maintaining favorable pharmacokinetic properties. The structure-activity relationship studies revealed that the introduction of a 4-chlorophenyl group at a specific position on the pyrazole (B372694) ring was crucial for the desired activity profile.

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the pyrazole ring, followed by its condensation with a dihydropyrazolo[4,3-c]pyridinone core.

Synthetic Scheme

GSK3739936_Synthesis Start_A 4-Chlorophenylhydrazine Pyrazole Ethyl 5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxylate Start_A->Pyrazole Start_B Ethyl 2-cyano-3-ethoxyacrylate Start_B->Pyrazole Intermediate_1 1-(4-Chlorophenyl)-1H-pyrazolo [3,4-d]pyrimidine-4,6(5H,7H)-dione Pyrazole->Intermediate_1 Intermediate_2 4,6-Dichloro-1-(4-chlorophenyl) -1H-pyrazolo[3,4-d]pyrimidine Intermediate_1->Intermediate_2 Intermediate_3 4-Chloro-1-(4-chlorophenyl)-6- (2-methoxyethyl)-1H-pyrazolo [3,4-d]pyrimidine Intermediate_2->Intermediate_3 This compound This compound Intermediate_3->this compound

Synthetic overview of this compound.

Preclinical Profiling

This compound underwent extensive preclinical evaluation to determine its antiviral potency, cytotoxicity, pharmacokinetic properties, and safety profile.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical profiling of this compound.

Table 1: In Vitro Antiviral Activity of this compound

HIV-1 Strain/PolymorphEC50 (nM)
Wild-Type5.8
T124A12
A125T25
N124A/A125T48

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesRouteClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Bioavailability (%)
RatIV152.12.4N/A
RatPON/AN/AN/A60
DogIV51.53.5N/A
DogPON/AN/AN/A80

Table 3: In Vitro Safety Profile of this compound

AssayCell LineCC50 (µM)
CytotoxicityMT-4>100
hERG InhibitionHEK293>30
Toxicology Findings

Despite its promising antiviral potency and pharmacokinetic profile, the development of this compound was halted due to adverse findings in rat toxicology studies.[2] These findings precluded its advancement into clinical trials.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the evaluation of this compound.

Antiviral Assay

The antiviral activity of this compound was determined using a cell-based assay with MT-4 cells infected with various strains of HIV-1. The assay measures the inhibition of viral replication by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring cell viability.

Antiviral_Assay_Workflow Prepare_Cells Prepare MT-4 cells Add_Compound Add serial dilutions of this compound Prepare_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 3-5 days Infect_Cells->Incubate Measure Measure viral replication (e.g., luciferase assay) Incubate->Measure Calculate_EC50 Calculate EC50 value Measure->Calculate_EC50

Workflow for the antiviral assay.
Cytotoxicity Assay

The cytotoxicity of this compound was assessed in MT-4 cells by measuring cell viability in the presence of increasing concentrations of the compound. A common method for this is the use of a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

Pharmacokinetic Studies

Pharmacokinetic studies were conducted in rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound was administered intravenously (IV) and orally (PO), and plasma samples were collected at various time points. The concentration of this compound in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action. Its discovery and preclinical development provided valuable insights into the potential of ALLINIs as a new class of antiretroviral agents. While its development was halted due to toxicology findings, the research on this compound has contributed significantly to the understanding of the structure-activity relationships of pyridine-based ALLINIs and has paved the way for the design of next-generation inhibitors with improved safety profiles. The detailed data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of HIV drug discovery.

References

Preclinical Profile of GSK3739936: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739936 (also known as BMS-986180) is an allosteric inhibitor of HIV-1 integrase (ALLINI) that demonstrated potent antiviral activity in preclinical studies. Its novel mechanism of action involves inducing aberrant multimerization of the HIV-1 integrase, resulting in the formation of replication-deficient viral particles. Despite a promising in vitro potency and a favorable pharmacokinetic profile in preclinical species, further development of this compound was halted due to adverse findings in rat toxicology studies. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.

Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[1][2] Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound binds to a distinct pocket at the interface of two integrase monomers.[1][2] This binding event promotes the aberrant multimerization of integrase, leading to the production of non-infectious viral particles.[1] The design of this compound specifically focused on achieving broad-spectrum activity against common polymorphic variants of HIV-1 integrase at residues 124 and 125.

cluster_virion HIV-1 Virion cluster_host_cell Host Cell This compound This compound Integrase_Monomer1 Integrase Monomer This compound->Integrase_Monomer1 Binds to allosteric site Aberrant_Multimer Aberrant Integrase Multimer Integrase_Monomer1->Aberrant_Multimer Induces Integrase_Monomer2 Integrase Monomer Replication_Deficient_Virion Replication-Deficient Virion Aberrant_Multimer->Replication_Deficient_Virion Leads to Infection Infection Replication_Deficient_Virion->Infection Attempts No_Integration No Viral DNA Integration Infection->No_Integration Results in

Caption: Mechanism of action of this compound.

In Vitro Profile

This compound demonstrated excellent potency against a majority of HIV-1 variants with polymorphisms at residues 124 and 125 in cell culture assays.

Antiviral Activity

While specific EC50 values for this compound are not detailed in the provided search results, the compound is described as having "excellent potency in vitro". For context, a related allosteric integrase inhibitor, BI 224436, exhibited antiviral EC50 values of less than 15 nM against different HIV-1 laboratory strains.

Cytotoxicity

The cellular cytotoxicity of this compound was assessed in preclinical studies. For a similar compound, BI 224436, cellular cytotoxicity was observed at concentrations greater than 90 μM.

In Vivo Profile

The in vivo pharmacokinetic properties of this compound were evaluated in preclinical species.

Pharmacokinetics

This compound exhibited a good pharmacokinetic profile in preclinical species, which led to a low predicted human efficacious dose. For a comparable compound, BI 224436, pharmacokinetic studies in rats, monkeys, and dogs showed excellent profiles with good oral bioavailability.

Toxicology

Preclinical toxicology studies in rats revealed safety concerns that ultimately led to the discontinuation of this compound's development. Specifically, lipid vacuolation was observed in the liver and kidneys of rats at a dose of 500 mg/kg/day.

Experimental Protocols

Detailed experimental protocols are often found in the supplementary information of the primary publications. The following are generalized descriptions based on standard practices in the field.

In Vitro Antiviral Assay

A Plate susceptible cells (e.g., MT-2) C Add compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Infect cells with HIV-1 viral stock C->D E Incubate for a defined period (e.g., 3-5 days) D->E F Measure viral replication (e.g., p24 ELISA) E->F G Calculate EC50 values F->G

Caption: General workflow for an in vitro antiviral assay.

Protocol:

  • Cell Plating: Seed susceptible host cells (e.g., MT-2) into 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent and culture medium.

  • Treatment: Add the compound dilutions to the plated cells.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for a period sufficient for viral replication (typically 3-5 days).

  • Quantification: Measure a marker of viral replication, such as p24 antigen concentration in the supernatant, using an ELISA.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Study

A Dose preclinical species (e.g., rats) with this compound (intravenous and oral routes) BB BB A->BB B Collect blood samples at predetermined time points C Process blood to isolate plasma D Quantify this compound concentration in plasma using LC-MS/MS C->D E Perform pharmacokinetic analysis to determine Cmax, Tmax, AUC, etc. D->E BB->C

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol:

  • Dosing: Administer this compound to preclinical species (e.g., rats) via both intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Sample Processing: Process the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and bioavailability (%F).

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action. While it demonstrated a promising in vitro antiviral profile and favorable pharmacokinetics in preclinical models, its development was halted due to toxicology findings in rats. The data gathered during its preclinical evaluation provides valuable insights for the future design and development of next-generation allosteric integrase inhibitors with improved safety profiles.

References

A Technical Guide to the Broad-Spectrum Anti-HIV-1 Activity of GSK3739936

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of action of GSK3739936 (also known as BMS-986180), an allosteric inhibitor of HIV-1 integrase. While the term "broad-spectrum" in the context of this compound refers to its potent activity against a wide range of HIV-1 variants, particularly those with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme, this document will detail its specific anti-HIV-1 efficacy.

Mechanism of Action

This compound is an allosteric HIV-1 integrase inhibitor (ALLINI) with a novel mechanism of action that distinguishes it from integrase strand transfer inhibitors (INSTIs).[1][2] Instead of blocking the catalytic activity of the integrase enzyme, this compound binds to a well-defined pocket at the interface of two integrase monomers.[2][3] This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.[3] This unique mechanism involves the inhibition of the proper assembly of integrase onto the viral DNA and interference with the interaction between integrase and the lens epithelium-derived growth factor (LEDGF)/p75.

cluster_virus HIV-1 Replication Cycle cluster_inhibition This compound Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Mediated by Integrase Integrase Integrase Integrase->Integration Aberrant Integrase Multimerization Aberrant Integrase Multimerization Integrase->Aberrant Integrase Multimerization Induces Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding Immature Virion Immature Virion Assembly & Budding->Immature Virion Replication-Deficient Virion Replication-Deficient Virion Assembly & Budding->Replication-Deficient Virion Maturation Maturation Immature Virion->Maturation Mature Virion Mature Virion Maturation->Mature Virion This compound This compound This compound->Integrase Binds to allosteric site Aberrant Integrase Multimerization->Assembly & Budding Interferes with

Caption: Mechanism of Action of this compound on HIV-1 Integrase.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against various HIV-1 laboratory strains and clinical isolates, including those with polymorphisms that can affect the potency of other allosteric integrase inhibitors.

Compound/Drug HIV-1 Strain EC50 (nM) Cellular Cytotoxicity (CC50) (µM) Reference
BI 224436 (related ALLINI)Various laboratory strains<15>90
This compound (as compound 29)Optimized for 124/125 polymorphsExcellent potency (specific values not detailed in abstract)Not specified in abstract

Experimental Protocols

The following outlines the general methodologies used to evaluate the antiviral activity and cytotoxicity of allosteric HIV-1 integrase inhibitors like this compound.

1. Antiviral Assay (Cell Culture)

  • Cells: MT-2 cells are commonly used for HIV-1 replication assays.

  • Virus: Laboratory-adapted strains of HIV-1 or clinical isolates are used for infection.

  • Procedure:

    • MT-2 cells are seeded in 96-well plates.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • A predetermined amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period of 4-5 days to allow for viral replication.

    • Viral replication is quantified by measuring a viral marker, such as p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

    • The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral replication by 50%.

2. Cytotoxicity Assay

  • Cells: The same cell line used in the antiviral assay (e.g., MT-2 cells) is typically used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for the same duration as the antiviral assay.

    • Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

    • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

cluster_workflow Antiviral & Cytotoxicity Assay Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Infect with HIV-1 Infect with HIV-1 Add Compound Dilutions->Infect with HIV-1 Incubate (4-5 days) Incubate (4-5 days) Add Compound Dilutions->Incubate (4-5 days) Incubate (4-5 days) Incubate (4-5 days) Infect with HIV-1->Incubate (4-5 days) Measure p24 Antigen Measure p24 Antigen Incubate (4-5 days)->Measure p24 Antigen Calculate EC50 Calculate EC50 Measure p24 Antigen->Calculate EC50 Assess Cell Viability (MTT/XTT) Assess Cell Viability (MTT/XTT) Incubate (4-5 days) ->Assess Cell Viability (MTT/XTT) Calculate CC50 Calculate CC50 Assess Cell Viability (MTT/XTT)->Calculate CC50

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Preclinical Profile and Development Status

In vivo profiling of a promising preclinical lead from the same series as this compound (compound 29) demonstrated a good pharmacokinetic profile in preclinical species, which suggested a low predicted human efficacious dose. However, findings in rat toxicology studies, specifically lipid vacuolation in the liver and kidneys at a high dose, precluded further development of that particular compound. It is important to note that modifications to the chemical scaffold have been explored to mitigate such off-target effects while maintaining antiviral potency.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that involves inducing aberrant multimerization of the enzyme. Its "broad-spectrum" activity is characterized by its effectiveness against various HIV-1 polymorphs. While preclinical studies have shown promise, further optimization is necessary to address potential toxicological concerns. The unique mechanism of ALLINIs like this compound offers a potential new therapeutic option for the treatment of HIV-1 infection.

References

The Pharmacology of Pyridine-Based Allosteric Integrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-based allosteric integrase inhibitors (ALLINIs) represent a promising class of antiretroviral agents that target the human immunodeficiency virus type 1 (HIV-1) integrase (IN) through a novel mechanism of action. Unlike traditional integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, pyridine-based ALLINIs bind to a non-catalytic site at the dimer interface of the integrase's catalytic core domain (CCD), a site also utilized by the host protein LEDGF/p75. This allosteric binding event induces a conformational change in the integrase enzyme, leading to its hyper-multimerization and subsequent disruption of the viral replication cycle, primarily during virion maturation. This technical guide provides an in-depth overview of the pharmacology of these compounds, including their mechanism of action, quantitative data on their antiviral potency and resistance profiles, and detailed experimental protocols for their evaluation.

Mechanism of Action

Pyridine-based ALLINIs exhibit a distinct mechanism of action that sets them apart from catalytic site inhibitors. Their primary antiviral effect is not the direct inhibition of the enzymatic activity of integrase but rather the induction of aberrant protein multimerization.

Key Steps in the Mechanism of Action:

  • Binding to the Allosteric Site: The pyridine-based inhibitor binds to a pocket at the dimer interface of the HIV-1 integrase catalytic core domain. This is the same pocket that the host protein LEDGF/p75 binds to, which is crucial for the proper integration of the viral DNA into the host genome.

  • Conformational Change: Upon binding, the inhibitor induces a conformational change in the integrase protein.

  • Hyper-Multimerization: This conformational change exposes a new protein-protein interaction surface, leading to the aggregation of integrase dimers and tetramers into higher-order oligomers.[1][2][3] These aberrant multimers are non-functional.

  • Disruption of Viral Maturation: The hyper-multimerization of integrase primarily disrupts the late stages of the viral life cycle.[4] It interferes with the proper localization of the viral ribonucleoprotein complex within the newly forming virion, leading to the production of non-infectious viral particles.[5]

The following diagram illustrates the proposed mechanism of action:

Pyridine_ALLINI_Mechanism cluster_normal Normal Viral Maturation cluster_inhibited Inhibition by Pyridine-Based ALLINI IN_dimer Integrase Dimer IN_tetramer Functional Integrase Tetramer IN_dimer->IN_tetramer Oligomerization vRNA Viral RNA IN_tetramer->vRNA Binds to Virion Infectious Virion Assembly vRNA->Virion IN_dimer_i Integrase Dimer IN_ALLINI IN-ALLINI Complex IN_dimer_i->IN_ALLINI Binds to ALLINI Pyridine-Based ALLINI ALLINI->IN_ALLINI Hypermultimer Aberrant Hyper-multimer IN_ALLINI->Hypermultimer Induces Non_infectious Non-infectious Virion Hypermultimer->Non_infectious Disrupts Assembly

Caption: Mechanism of action of pyridine-based allosteric integrase inhibitors.

Quantitative Data

The following tables summarize the quantitative data for representative pyridine-based allosteric integrase inhibitors, highlighting their antiviral potency, resistance profiles, and pharmacokinetic properties.

Table 1: Antiviral Activity of Pyridine-Based ALLINIs

CompoundVirus StrainCell LineEC50 (nM)Reference
KF116 HIV-1 (Wild Type)-~7[2][6]
Dolutegravir-resistant mutant-sub-nM[2]
(-)-KF116 HIV-1 (Wild Type)-~7[6]
STP0404 HIV-1NL4-3MT40.054[4]
HIV-189.6CEMx1740.059[4]
Compound 20 HIV-1 (T124 variant)PBMC<10
HIV-1 (N124/T125 variant)PBMC27
HIV-1 (N124/A125 variant)PBMC42

Table 2: Resistance Profile of Pyridine-Based ALLINIs

CompoundResistance MutationsFold Change in EC50Reference
KF116 A128TFully potent[3]
STP0404 Y99H + A128T61.4[4]

Table 3: Pharmacokinetic Properties of STP0404

ParameterSpeciesValueReference
Microsomal Stability (T1/2) Human>133.3 min[4]
Monkey>133.3 min[4]
Rat>133.3 min[4]
Mouse>133.3 min[4]
Dog>133.3 min[4]
Plasma Stability (% remaining at 2h) Human99.8[4]
Monkey99.7[4]
Rat99.9[4]
Mouse99.9[4]
Dog99.8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize pyridine-based allosteric integrase inhibitors.

HIV-1 Integrase Strand Transfer Inhibition Assay (Colorimetric)

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant HIV-1 Integrase

  • Double-stranded HIV-1 LTR U5 donor substrate (DS) DNA with a 3'-end biotin (B1667282) label

  • Double-stranded target substrate (TS) DNA with a 3'-end modification

  • HRP-labeled antibody directed against the TS 3'-end modification

  • Reaction Buffer

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

Protocol:

  • Coat the streptavidin-coated 96-well plate with the biotinylated DS oligo DNA.

  • Wash the plate with Wash Buffer.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Wash the plate to remove unbound integrase.

  • Add serial dilutions of the test compound (dissolved in an appropriate solvent like DMSO) to the wells.

  • Add the TS DNA to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the DS DNA into the TS DNA.

  • Wash the plate to remove unreacted components.

  • Add the HRP-labeled antibody that recognizes the modified TS DNA and incubate.

  • Wash the plate to remove unbound antibody.

  • Add TMB substrate and incubate until color develops.

  • Add Stop Solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates the workflow for the strand transfer inhibition assay:

Strand_Transfer_Assay_Workflow Start Start Coat_Plate Coat streptavidin plate with biotinylated DS DNA Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Add_IN Add HIV-1 Integrase Wash1->Add_IN Incubate1 Incubate Add_IN->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Compound Add test compound Wash2->Add_Compound Add_TS_DNA Add TS DNA Add_Compound->Add_TS_DNA Incubate2 Incubate (Strand Transfer Reaction) Add_TS_DNA->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Antibody Add HRP-labeled antibody Wash3->Add_Antibody Incubate3 Incubate Add_Antibody->Incubate3 Wash4 Wash Incubate3->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate4 Incubate Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.

Antiviral Activity Assay (Single-Round Infection)

This assay determines the concentration of a compound required to inhibit 50% of viral replication in a single cycle of infection.

Materials:

  • HEK293T cells

  • Replication-defective HIV-1 vector expressing a reporter gene (e.g., luciferase)

  • VSV-G expression vector

  • Target cells (e.g., TZM-bl)

  • Test compound

  • Luciferase assay reagent

Protocol:

  • Produce pseudotyped viral particles by co-transfecting HEK293T cells with the replication-defective HIV-1 vector and the VSV-G expression vector.

  • Harvest the virus-containing supernatant and determine the viral titer.

  • Seed target cells in a 96-well plate.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the target cells with the diluted compound.

  • Infect the cells with the pseudotyped virus at a predetermined multiplicity of infection (MOI).

  • Incubate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.[7]

Integrase Multimerization Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to induce the multimerization of HIV-1 integrase.[8]

Materials:

  • Recombinant HIV-1 Integrase with two different tags (e.g., 6xHis and FLAG)

  • Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores

  • Assay buffer

  • Test compound

  • 384-well low-volume white plate

Protocol:

  • Prepare a mixture of the two tagged integrase proteins in the assay buffer.

  • Add serial dilutions of the test compound to the wells of the 384-well plate.

  • Add the integrase mixture to the wells.

  • Incubate to allow for compound-induced multimerization.

  • Add the HTRF antibody-conjugate mixture (anti-6xHis-Europium cryptate and anti-FLAG-XL665).

  • Incubate to allow for antibody binding to the tagged integrase multimers.

  • Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the EC50 for multimerization induction.[8]

The following diagram illustrates the principle of the HTRF-based integrase multimerization assay:

HTRF_Multimerization_Assay cluster_no_inhibition No Multimerization cluster_inhibition ALLINI-Induced Multimerization IN_His Integrase-His Ab_Eu Anti-His-Eu IN_His->Ab_Eu IN_FLAG Integrase-FLAG Ab_XL Anti-FLAG-XL665 IN_FLAG->Ab_XL No_FRET No FRET Signal IN_His_i Integrase-His Multimer Integrase Multimer IN_His_i->Multimer IN_FLAG_i Integrase-FLAG IN_FLAG_i->Multimer ALLINI ALLINI ALLINI->Multimer induces Ab_Eu_i Anti-His-Eu Multimer->Ab_Eu_i Ab_XL_i Anti-FLAG-XL665 Multimer->Ab_XL_i Ab_Eu_i->Ab_XL_i FRET FRET FRET Signal

Caption: Principle of the HTRF assay for integrase multimerization.

Dynamic Light Scattering (DLS) Assay for Integrase Aggregation

DLS is used to monitor the size of integrase particles in solution and observe their aggregation in the presence of an inhibitor.

Materials:

  • Recombinant HIV-1 Integrase

  • DLS buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl), filtered through a 0.2 µm filter

  • Test compound

  • DLS instrument and cuvettes

Protocol:

  • Prepare a solution of recombinant integrase in the filtered DLS buffer.

  • Centrifuge the integrase solution to remove any pre-existing aggregates.

  • Place the integrase solution in a DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform an initial DLS measurement to determine the baseline size distribution of the integrase.

  • Add the test compound to the cuvette and mix gently.

  • Immediately start a time-course DLS measurement to monitor the change in particle size over time.

  • Analyze the data to determine the rate and extent of inhibitor-induced aggregation.[5][8]

Conclusion

Pyridine-based allosteric integrase inhibitors have emerged as a compelling new class of anti-HIV agents with a unique mechanism of action that circumvents resistance to traditional integrase strand transfer inhibitors. Their ability to induce aberrant hyper-multimerization of integrase, particularly targeting the functional tetrameric form, offers a novel strategy to disrupt viral maturation. The potent antiviral activity and favorable pharmacokinetic profiles of lead compounds like KF116 and STP0404 underscore the therapeutic potential of this class. Further research and development in this area, guided by the robust experimental methodologies outlined in this guide, will be crucial in advancing these promising compounds towards clinical application.

References

Methodological & Application

Probing the Quaternary Structure: Application Notes and Protocols for Biochemical Assays of HIV-1 Integrase Multimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The multimerization of HIV-1 integrase (IN) is a critical process for its catalytic function, specifically the integration of the viral DNA into the host genome. The dynamic equilibrium between monomeric, dimeric, and tetrameric forms of IN is essential for its activity. Consequently, the protein-protein interfaces that mediate this oligomerization have emerged as promising targets for a novel class of allosteric inhibitors. This document provides detailed application notes and protocols for key biochemical assays used to investigate HIV-1 IN multimerization, aiding in both basic research and the development of new antiretroviral therapeutics.

I. Application Notes

This section provides an overview of the principles and applications of common biochemical assays for studying HIV-1 integrase multimerization.

Proximity-Based Assays: AlphaScreen and HTRF

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved Fluorescence (HTRF) are powerful, high-throughput screening (HTS) compatible methods that rely on energy transfer between two labeled molecules when they are in close proximity.

  • Principle: In the context of IN multimerization, two populations of IN are tagged with different epitopes (e.g., GST and His6 for AlphaScreen, or FLAG and His6 for HTRF).[1][2] Donor and acceptor beads (AlphaScreen) or fluorophores (HTRF) that recognize these tags are added to the reaction.[1][2] If IN molecules dimerize or form higher-order multimers, the donor and acceptor moieties are brought into close proximity, resulting in a detectable signal. Allosteric inhibitors that disrupt or enhance multimerization can be identified by a decrease or increase in the signal, respectively.[3][4]

  • Application: These assays are ideal for primary HTS campaigns to identify modulators of IN dimerization.[3] They offer a "mix-and-read" format, minimizing handling steps and making them suitable for automation.[5] They can be used to determine the IC50 or EC50 values of compounds that either inhibit or enhance IN multimerization.[4][6]

Size-Based Separation Assays: Size Exclusion Chromatography (SEC) and Analytical Ultracentrifugation (AUC)

These methods separate proteins and protein complexes based on their size and shape, providing direct evidence of different oligomeric states.

  • Principle:

    • SEC: A protein sample is passed through a column packed with porous beads. Larger molecules, such as IN tetramers, are excluded from the pores and elute faster, while smaller molecules, like monomers and dimers, enter the pores and have a longer retention time.[7][8]

    • AUC: A sample is subjected to high centrifugal forces, and the rate of sedimentation is monitored. Larger particles sediment faster. AUC is a rigorous technique that can determine the molecular weight, stoichiometry, and association constants of protein complexes in solution without the need for a matrix.[9][10]

  • Application: SEC is a valuable tool for qualitatively assessing the oligomeric state of purified IN and for purifying specific oligomeric forms for further functional studies.[11] AUC provides quantitative information on the equilibrium between different oligomeric species and is considered a gold-standard method for characterizing protein self-association.[12][13]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.

  • Principle: A laser illuminates the sample, and the fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles. The diffusion coefficient is then used to calculate the hydrodynamic radius of the particles, providing information on their size.[14][15]

  • Application: DLS is particularly useful for monitoring the formation of large, inhibitor-induced IN multimers in real-time.[5] It can provide insights into the kinetics of aggregation and the size of the resulting oligomeric species.[16]

Chemical Cross-Linking

This technique covalently links interacting protein subunits, allowing for the "capture" and subsequent analysis of different oligomeric states.

  • Principle: A chemical cross-linking agent, such as glutaraldehyde (B144438) or disuccinimidyl suberate (B1241622) (DSS), is added to a solution of IN.[17][18] The cross-linker forms covalent bonds between adjacent amino acid residues on interacting IN molecules. The resulting cross-linked complexes can be separated by SDS-PAGE and visualized by western blotting to identify monomers, dimers, trimers, and tetramers.[19][20]

  • Application: Chemical cross-linking provides a "snapshot" of the oligomeric states present in a sample at a given time. It can be used to study the effects of inhibitors or other factors on the distribution of these states.[19]

II. Quantitative Data Summary

The following tables summarize quantitative data for allosteric inhibitors of HIV-1 integrase multimerization, providing a basis for comparison of their potencies.

Table 1: Potency of Allosteric Integrase Inhibitors (ALLINIs) in Biochemical and Antiviral Assays

CompoundIN-IN Multimerization (EC50, µM)IN-LEDGF/p75 Binding Inhibition (IC50, µM)Antiviral Activity (IC50/EC50)Cell TypeHIV-1 StrainReference(s)
STP04040.147 ± 0.020.190 ± 0.070.41 nMPBMCsNL4-3[6]
BI-10011-24-10---[4]
LEDGIN6-4-10---[4]
BDM-2--8.7 nMMT4NL4-3[21]
MUT871--3.1 nMMT4NL4-3[21]
BI-224436-----[21]
S-I-82-----[21]
Unnamed Compounds-~50---[22]

Note: EC50 values for IN-IN multimerization reflect the concentration required to induce 50% of the maximal multimerization signal. IC50 values for IN-LEDGF/p75 binding inhibition reflect the concentration required to inhibit 50% of the binding. Antiviral IC50/EC50 values represent the concentration required to inhibit 50% of viral replication.

III. Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for the key assays described above, along with visual representations of the workflows.

AlphaScreen Assay for IN Dimerization

This protocol is adapted for a 384-well plate format and is suitable for HTS.[1]

Materials:

  • GST-tagged HIV-1 IN

  • His6-tagged HIV-1 IN

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (v/v) Tween-20, 0.1% (w/v) BSA

  • Test compounds (dissolved in DMSO)

  • Glutathione Donor Beads (PerkinElmer)

  • Ni²⁺-Chelate Acceptor Beads (PerkinElmer)

  • 384-well white opaque microplates (e.g., OptiPlate)

Protocol:

  • Compound Plating: Add 5 µL of test compound dilutions (or DMSO control) to the wells of the 384-well plate.

  • Protein Addition: Add 5 µL of GST-IN and 5 µL of His6-IN working solutions (prepared in Assay Buffer) to each well. The final concentration of each protein is typically 15-20 nM.[1][23]

  • Incubation 1: Seal the plate and incubate for 3 hours at 4°C to allow the dimerization equilibrium to be established.

  • Bead Addition: Prepare a mix of Glutathione Donor and Ni²⁺-Chelate Acceptor beads in Assay Buffer. Add 10 µL of this bead suspension to each well. The final concentration of each bead type is typically 10 µg/mL.[1]

  • Incubation 2: Seal the plate and incubate for 2 hours at room temperature in the dark.

  • Signal Detection: Read the plate on an EnVision Multilabel Reader (or equivalent) in AlphaScreen mode.

Workflow Diagram:

AlphaScreen_Workflow start Start compound Add Test Compound (5 µL) start->compound proteins Add GST-IN & His6-IN (5 µL each) compound->proteins incubate1 Incubate (3h at 4°C) proteins->incubate1 beads Add Donor & Acceptor Beads (10 µL) incubate1->beads incubate2 Incubate (2h at RT, dark) beads->incubate2 read Read Signal incubate2->read end End read->end

AlphaScreen Assay Workflow
HTRF Assay for IN Multimerization

This protocol describes a homogeneous assay to measure inhibitor-induced multimerization of HIV-1 IN.[5]

Materials:

  • 6xHis-tagged HIV-1 IN

  • FLAG-tagged HIV-1 IN

  • HTRF Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 0.1% Nonidet P-40, 1 mg/mL BSA

  • Anti-6xHis-XL665 antibody (Cisbio)

  • Anti-FLAG-EuCryptate antibody (Cisbio)

  • Test compounds (dissolved in DMSO)

  • Low-volume 384-well black microplates

Protocol:

  • Compound and Protein Mix:

    • Prepare a 2X "IN Mix" containing 60 nM of both 6xHis-IN and FLAG-IN in HTRF buffer.

    • Dispense 10 µL of the IN Mix into each well.

    • Add 10 µL of 2X test compound dilutions (or DMSO control) to the respective wells.

  • Incubation 1: Incubate the plate for 30 minutes at room temperature.

  • Antibody Addition:

    • Prepare a 2X "Antibody Mix" containing anti-6xHis-XL665 and anti-FLAG-EuCryptate antibodies in HTRF buffer.

    • Add 20 µL of the Antibody Mix to each well.

  • Incubation 2: Incubate for 3 hours at room temperature in the dark.

  • Signal Detection: Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm. The HTRF signal is calculated as the ratio of the emission at 665 nm to that at 620 nm, multiplied by 10,000.[5]

Workflow Diagram:

HTRF_Workflow start Start mix Mix IN proteins and Test Compound start->mix incubate1 Incubate (30 min at RT) mix->incubate1 add_ab Add Labeled Antibodies incubate1->add_ab incubate2 Incubate (3h at RT, dark) add_ab->incubate2 read Read HTRF Signal incubate2->read end End read->end

HTRF Assay Workflow
Size Exclusion Chromatography (SEC) for Oligomeric State Analysis

This protocol outlines a general procedure for analyzing the oligomeric state of HIV-1 IN.[7][11]

Materials:

  • Purified HIV-1 IN

  • SEC Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mM EDTA

  • FPLC system (e.g., ÄKTA)

  • Size exclusion column (e.g., Superose 12 or Superdex 200)

  • Molecular weight standards

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate appropriate for the column (e.g., 0.5 mL/min).

  • Sample Preparation: Prepare the IN sample in SEC buffer. Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes to remove any aggregates.

  • Sample Injection: Inject the clarified IN sample onto the equilibrated column.

  • Elution and Detection: Elute the protein with SEC buffer at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis: Determine the elution volumes of the protein peaks and compare them to the elution volumes of molecular weight standards to estimate the apparent molecular weight and oligomeric state of the IN species.

Logical Relationship Diagram:

SEC_Logic sample HIV-1 IN Sample (Monomers, Dimers, Tetramers) column SEC Column (Porous Beads) sample->column Injection elution Elution Profile (A280) column->elution Separation tetramer Tetramers (Elute First) elution->tetramer Early Peak dimer Dimers elution->dimer Intermediate Peak monomer Monomers (Elute Last) elution->monomer Late Peak

SEC Separation Principle
Chemical Cross-Linking of IN Oligomers

This protocol describes a method to covalently stabilize IN multimers for analysis by SDS-PAGE.[18][19]

Materials:

  • Purified HIV-1 IN

  • Cross-linking Buffer: e.g., 50 mM HEPES (pH 7.5), 30 mM NaCl

  • Cross-linking agent: Disuccinimidyl suberate (DSS) or Glutaraldehyde (GLA)

  • Quenching Solution: e.g., 1 M Tris-HCl (pH 7.5)

  • SDS-PAGE gels

  • Western blotting reagents and anti-IN antibody

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified IN with the cross-linking buffer.

  • Cross-linking Reaction: Add the cross-linking agent (e.g., DSS to a final concentration of 0.5-2 mM) to the IN solution. Incubate for 30 minutes at room temperature.[18]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE sample buffer to the quenched reaction mixture.

    • Separate the cross-linked products on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-IN antibody to visualize the monomeric, dimeric, and higher-order oligomeric species.

Workflow Diagram:

Crosslinking_Workflow start Start mix Mix IN and Cross-linker start->mix incubate Incubate (30 min at RT) mix->incubate quench Quench Reaction incubate->quench sds_page SDS-PAGE quench->sds_page western Western Blot (anti-IN) sds_page->western end End western->end

Chemical Cross-Linking Workflow

By utilizing these assays, researchers can effectively characterize the multimeric states of HIV-1 integrase and screen for novel allosteric inhibitors that modulate its oligomerization, paving the way for new therapeutic strategies against HIV-1.

References

Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936, also known as BMS-986180, is a potent, second-generation allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3][4] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound features a novel mechanism of action that disrupts the normal process of HIV-1 maturation, leading to the production of non-infectious viral particles.[1][5] This document provides detailed application notes and protocols for the use of this compound in HIV-1 replication studies, including its mechanism of action, preclinical data, and relevant experimental procedures.

It is important to distinguish this compound from bromodomain and extra-terminal domain (BET) inhibitors, such as JQ1 and I-BET151. While BET inhibitors are being investigated as latency-reversing agents (LRAs) in "shock and kill" strategies for HIV-1 eradication, this compound does not target HIV latency.[6][7][8][9] Instead, it directly inhibits viral replication, making it a candidate for antiretroviral therapy.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a specific pocket at the interface of two HIV-1 integrase monomers.[1][5] This binding event induces aberrant multimerization of the integrase enzyme, which has several downstream effects that impair viral replication:

  • Disruption of Viral Core Condensation: The abnormal multimerization of integrase interferes with the proper formation of the viral core, resulting in morphologically defective virions.[10]

  • Inhibition of Gag-Pol Polyprotein Processing: The altered integrase complexes disrupt the normal cleavage of the Gag-Pol polyprotein, a critical step in viral maturation.

  • Production of Non-Infectious Virions: The resulting viral particles have misplaced cores and are unable to complete the early steps of infection, such as reverse transcription, in the target cell.[5]

  • Blockade of Integrase-LEDGF/p75 Interaction: this compound's binding to integrase can also interfere with the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for the integration of the viral DNA into the host chromosome.[5]

This multi-faceted mechanism of action makes this compound a potent inhibitor of HIV-1 replication.

Mechanism of Action of this compound cluster_virion Infected Cell (Late Stage) cluster_target_cell Target Cell (Early Stage) gag_pol Gag-Pol Polyprotein integrase HIV-1 Integrase gag_pol->integrase Processing aberrant_multimer Aberrant Integrase Multimerization integrase->aberrant_multimer Binding This compound This compound This compound->integrase defective_virion Defective, Non-Infectious Virion aberrant_multimer->defective_virion Leads to no_infection Replication Blocked defective_virion->no_infection Fails to infect

Caption: Mechanism of this compound action.

Data Presentation

The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterValueCell LineNotes
EC50 1.7 nMMT-250% effective concentration against HIV-1 replication.[2][3]
IC50 11.1 nMN/A50% inhibitory concentration against the integrase enzyme.[2]
CC50 >20 µMMT-250% cytotoxic concentration.[2]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesClearanceElimination Half-lifeOral BioavailabilityTmax
Mouse LowModerate to Long52-89%2-5 h
Rat LowModerate to Long52-89%2-5 h
Dog LowModerate to Long52-89%2-5 h
Cynomolgus Monkey ModerateShort52-89%2-5 h
Data adapted from Naidu BN, et al. J Med Chem. 2022.[2]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound against HIV-1 replication in a susceptible T-cell line, such as MT-2 or CEM-SS.

Materials:

  • This compound (dissolved in DMSO)

  • MT-2 or CEM-SS cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagent for quantifying viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay kit)

  • Plate reader

Procedure:

  • Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle control (DMSO) and an untreated control.

  • Compound Addition: Add 50 µL of the diluted compound to the appropriate wells.

  • Virus Infection: Add 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of HIV-1 replication using a p24 ELISA or a reverse transcriptase activity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound (dissolved in DMSO)

  • MT-2 or CEM-SS cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader

Procedure:

  • Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium, similar to the antiviral assay.

  • Compound Addition: Add 100 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the drug concentration and determine the CC50 value using a non-linear regression analysis.

Experimental Workflow for this compound Evaluation start Start prepare_cells Prepare and Plate Target Cells start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound add_compound Add Compound to Cells prepare_cells->add_compound prepare_compound->add_compound infect_cells Infect Cells with HIV-1 (for EC50 assay) add_compound->infect_cells incubate Incubate for 4-5 Days add_compound->incubate For CC50 assay infect_cells->incubate measure_replication Measure Viral Replication (e.g., p24 ELISA) incubate->measure_replication measure_viability Measure Cell Viability (e.g., MTT assay) incubate->measure_viability analyze_ec50 Calculate EC50 measure_replication->analyze_ec50 analyze_cc50 Calculate CC50 measure_viability->analyze_cc50 end End analyze_ec50->end analyze_cc50->end

Caption: Workflow for evaluating this compound.

Conclusion

This compound is a promising allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that sets it apart from other classes of antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a valuable tool for studying HIV-1 replication and a potential candidate for future therapeutic strategies. The protocols and data presented in this document are intended to guide researchers in the effective use and evaluation of this compound in their HIV-1 research endeavors.

References

Application Notes and Protocols for Assessing GSK3739936 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods to assess the cytotoxicity of GSK3739936 (also known as BMS-986180), an allosteric inhibitor of HIV-1 integrase. The provided protocols are based on established cell-based assays and can be adapted for the specific needs of your research.

I. Introduction to this compound and Cytotoxicity Assessment

This compound is an allosteric HIV-1 integrase inhibitor (ALLINI) that acts through a novel mechanism of action by inducing aberrant multimerization of the integrase enzyme, leading to the production of non-infectious viral particles. Assessing the cytotoxicity of novel antiviral compounds like this compound is a critical step in the drug development process to ensure that the therapeutic effect is not due to general cellular toxicity and to establish a therapeutic window.

Cytotoxicity can be evaluated through a variety of in vitro assays that measure different cellular parameters, including cell membrane integrity, metabolic activity, and the induction of apoptosis (programmed cell death).

II. Quantitative Cytotoxicity Data

The following table summarizes publicly available cytotoxicity data for compounds related to this compound. It is important to note that specific CC50 values for this compound may vary depending on the cell line and assay conditions.

CompoundCell LineAssayCC50 (µM)Reference
BI 224436 (related ALLINI)Not SpecifiedNot Specified>90[1]

Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. A higher CC50 value indicates lower cytotoxicity.

III. Experimental Protocols

This section provides detailed protocols for commonly used assays to determine the cytotoxicity of this compound.

A. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MT-2 human T-cell leukemia cell line[2][3][4][5]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

B. Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with this compound as described in the MTT assay protocol.

  • Caspase-Glo® 3/7 Assay Reagent (Promega)[2][6][7][8][9]

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Cell Treatment: Following treatment of cells with this compound for the desired time period in an opaque-walled 96-well plate, equilibrate the plate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated and vehicle controls.

IV. Signaling Pathways and Visualizations

The cytotoxic effects of a compound can be mediated by various signaling pathways. For allosteric HIV-1 integrase inhibitors, the precise mechanism of host cell cytotoxicity is not fully elucidated but may involve off-target effects or cellular stress responses.

A. General Apoptotic Signaling Pathway

The diagram below illustrates the general intrinsic and extrinsic pathways of apoptosis that can be activated by cytotoxic compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

B. Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis CC50 Determination CC50 Determination Data Analysis->CC50 Determination

Caption: A streamlined workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols: GSK3739936 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is a potent, allosteric inhibitor of HIV-1 integrase.[1] It represents a class of antiretroviral compounds that function through a novel mechanism of action, distinct from catalytic site inhibitors.[1] this compound binds to a pocket at the interface of two integrase monomers, which induces aberrant multimerization of the integrase enzyme. This action ultimately leads to the production of replication-deficient viral particles.[1] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting for in vitro research.

Physicochemical and Solubility Data

Proper preparation of this compound is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties and provides guidance on its solubility.

PropertyValueSource/Recommendation
Molecular Weight 562.73 g/mol MedKoo Biosciences
Primary Solvent Dimethyl Sulfoxide (DMSO)Based on common practice for similar small molecule inhibitors.[2]
Solubility in DMSO To be determined empiricallySpecific solubility data is not publicly available. A starting concentration of 10-20 mM in DMSO is a common practice for preparing stock solutions of novel small molecule inhibitors.
Aqueous Solubility LowAs with many organic small molecules, direct dissolution in aqueous media is not recommended.
Storage of Solid Store at -20°C for long-term.General recommendation for solid small molecule inhibitors.
Storage of Stock Solution Aliquot and store at -20°C or -80°C.To minimize freeze-thaw cycles which can degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their empirically determined solubility and experimental needs.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.63 mg of this compound.

  • Dissolution: a. Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial. b. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO. c. Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions. a. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. b. Further dilute the intermediate solution into the final volume of cell culture medium that will be added to your cells. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.

  • Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%, with <0.1% being ideal.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualization of Pathways and Workflows

HIV-1 Integrase Signaling Pathway and Inhibition by this compound

HIV1_Integrase_Pathway Mechanism of HIV-1 Integrase and Inhibition by this compound cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC associates with Integrase HIV-1 Integrase (IN) Integrase->PIC component of Aberrant_Multimerization Aberrant IN Multimerization Integrase->Aberrant_Multimerization induces Integration Integration PIC->Integration Host_DNA Host Chromosomal DNA Provirus Provirus Host_DNA->Provirus becomes Integration->Host_DNA inserts into Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Viral Particles Transcription_Translation->New_Virions This compound This compound This compound->Integrase binds to Aberrant_Multimerization->PIC

Caption: Mechanism of HIV-1 Integrase and Inhibition by this compound.

Experimental Workflow for this compound Preparation

GSK3739936_Workflow Workflow for Preparing this compound for Cell Culture start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For each experiment dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat end End treat->end

Caption: Workflow for Preparing this compound for Cell Culture.

References

Application Notes and Protocols for the Quantification of GSK3739936

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is an allosteric inhibitor of HIV-1 integrase, a critical enzyme for viral replication. By binding to a site distinct from the active site, this compound induces a conformational change in the integrase enzyme, leading to aberrant multimerization and preventing the integration of viral DNA into the host cell genome.[1][2][3] This novel mechanism of action makes this compound a promising candidate for antiretroviral therapy. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical pharmacokinetic studies, clinical trials, and therapeutic drug monitoring.

These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Signaling Pathway of HIV-1 Integrase and Inhibition by this compound

The primary function of HIV-1 integrase is to catalyze the insertion of the viral DNA into the host chromosome, a crucial step for viral replication.[1][4] This process involves two main steps: 3'-processing, where the integrase cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA. Allosteric inhibitors, such as this compound, disrupt this process by binding to the integrase catalytic core domain at the interface where it interacts with the host protein LEDGF/p75, which is crucial for tethering the pre-integration complex to the chromatin. This binding induces aberrant integrase multimerization, preventing the formation of a functional integrase-viral DNA complex and thus inhibiting integration.

HIV_Integrase_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 Integration Process cluster_2 Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA PIC PIC Viral DNA->PIC + Integrase Integrase Integrase Aberrant Multimerization Aberrant Multimerization Integrase->Aberrant Multimerization + this compound Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Host DNA Host DNA Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus PIC->Host DNA Strand Transfer This compound This compound Aberrant Multimerization->Inhibition Blocks Integration

Caption: HIV-1 Integrase Inhibition by this compound.

Analytical Methods for this compound Quantification

LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.

Experimental Protocol:

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, serum, or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample_Prep_LCMS Plasma Sample Plasma Sample Vortex & Centrifuge Vortex & Centrifuge Plasma Sample->Vortex & Centrifuge + Acetonitrile + IS Acetonitrile + IS Acetonitrile + IS Supernatant Supernatant Vortex & Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and internal standard

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
HPLC-UV Method

For routine analysis where the high sensitivity of LC-MS/MS is not required, an HPLC-UV method can be developed.

Experimental Protocol:

a. Sample Preparation (Solid-Phase Extraction):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of plasma or serum sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample_Prep_HPLC Plasma Sample Plasma Sample SPE Cartridge SPE Cartridge Plasma Sample->SPE Cartridge Load Wash Steps Wash Steps SPE Cartridge->Wash Steps Elution Elution Wash Steps->Elution Evaporate & Reconstitute Evaporate & Reconstitute Elution->Evaporate & Reconstitute HPLC-UV Analysis HPLC-UV Analysis Evaporate & Reconstitute->HPLC-UV Analysis

Caption: HPLC-UV Sample Preparation Workflow.

b. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength to be determined by UV scan of this compound (likely in the 250-350 nm range)

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 20 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 95 - 105%

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity and the specific application. The LC-MS/MS method offers higher sensitivity and is suitable for studies requiring low detection limits, while the HPLC-UV method is a cost-effective alternative for routine analysis with higher concentration ranges. Both methods, once validated, can be valuable tools in the development and clinical application of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Investigating GSK3739936-Induced Lipid Vacuolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating findings of lipid vacuolation in rat toxicology studies of GSK3739936. This resource provides troubleshooting advice, frequently asked questions, and standardized protocols to help characterize and understand this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known association with lipid vacuolation?

A1: this compound (also known as BMS-986180) is an allosteric inhibitor of HIV-1 integrase.[1][2][3] Preclinical toxicology studies have shown that this compound can cause lipid vacuolation in the liver and kidneys of rats at a dose of 500 mg/kg/day.[4] This finding necessitated the development of in vitro screening assays to assess this specific liability in other compounds of the same class.[4]

Q2: What is lipid vacuolation and how does it differ from phospholipidosis?

A2: Lipid vacuolation is a general term for the formation of lipid-filled vacuoles in the cytoplasm of cells. This can involve neutral lipids (like triglycerides) or phospholipids (B1166683). Drug-induced phospholipidosis (DIPL) is a specific type of lysosomal storage disorder characterized by the excessive accumulation of phospholipids within lysosomes, often appearing as concentric lamellar bodies on electron microscopy.[5][6][7] DIPL is commonly caused by cationic amphiphilic drugs (CADs), which interfere with lysosomal phospholipase activity.[7][8][9] The vacuolation observed with this compound may be a form of DIPL, but this would require specific investigation to confirm.

Q3: What is the proposed mechanism for drug-induced phospholipidosis?

A3: There are two main hypotheses.[7] The first suggests that the drug, often a cationic amphiphilic molecule, binds directly to phospholipids, creating a drug-lipid complex that is resistant to breakdown and accumulates in lysosomes.[7][9] The second hypothesis proposes that the drug inhibits the activity of lysosomal phospholipases (like LPLA2), enzymes responsible for breaking down phospholipids, leading to their accumulation.[7][8][9] The drugs can become trapped in the acidic environment of the lysosome, concentrating their inhibitory effect.[5][6]

Q4: Is the observed lipid vacuolation reversible?

A4: Generally, drug-induced phospholipidosis is considered a reversible process.[7][8] When the causative drug is withdrawn, the accumulated lipids are typically cleared from the cells.[7] However, the timeline and completeness of this reversal can depend on the specific compound, the duration of exposure, the dose, and the affected organ.

Q5: How can I confirm if the vacuoles I'm observing contain neutral lipids or phospholipids?

A5: Specific histological stains can differentiate lipid types. Oil Red O is a lysochrome dye used to stain neutral lipids (triglycerides and cholesteryl esters) a vibrant red color. Specialized stains combined with transmission electron microscopy (TEM) are the gold standard for identifying the characteristic lamellar bodies of phospholipidosis.

Troubleshooting Guide

This guide addresses common issues encountered when investigating lipid vacuolation in tissues from toxicology studies.

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in vacuolation severity between animals in the same dose group. 1. Biological variability.2. Inconsistent tissue fixation.3. Differences in tissue processing time.1. Increase the number of animals per group (n) to improve statistical power.2. Standardize fixation protocols strictly (time, temperature, fixative volume).3. Ensure all tissue samples are processed on the same timeline from necropsy to embedding.
Faint or inconsistent Oil Red O staining in frozen liver/kidney sections. 1. Suboptimal tissue freezing.2. Sections are too thick or too thin.3. Staining solution is old or improperly prepared.4. Lipids were dissolved during processing.1. Snap-freeze tissue in isopentane (B150273) cooled by liquid nitrogen to prevent ice crystal artifacts.2. Cut frozen sections at a consistent thickness, typically 8-10 µm.3. Prepare Oil Red O working solution fresh for each use and filter it well.[10]4. Avoid alcohols and xylene; use an aqueous mounting medium.[11]
Cannot resolve vacuole contents with light microscopy. The vacuoles are too small, or the contents are not neutral lipids.Proceed to Transmission Electron Microscopy (TEM) analysis. TEM provides the necessary resolution to observe the ultrastructure of the vacuoles and identify lamellar bodies characteristic of phospholipidosis.[9]
In vitro (e.g., HepG2 cells) results do not correlate with in vivo rat data. 1. Differences in metabolic competency between cell lines and whole organisms.2. The cell line may lack specific transporters involved in drug uptake in vivo.3. The culture medium composition may influence lipid metabolism.1. Use primary rat hepatocytes for a more relevant in vitro model.2. Characterize the expression of key metabolic enzymes and transporters in your chosen cell line.3. Use serum-free or charcoal-stripped serum media to reduce exogenous lipid influence.

Experimental Protocols

Protocol 1: Oil Red O Staining for Neutral Lipid Detection in Rat Liver

Objective: To identify and quantify neutral lipid accumulation in frozen rat liver sections.

Materials:

  • Fresh frozen rat liver tissue

  • Optimal Cutting Temperature (OCT) compound

  • 10% Neutral Buffered Formalin (NBF)[10]

  • Propylene (B89431) glycol[12]

  • Oil Red O staining solution (0.5% in propylene glycol)[13]

  • 85% Propylene glycol solution[12]

  • Mayer's Hematoxylin[10]

  • Aqueous mounting medium

Procedure:

  • Cut frozen liver sections at 8-10 µm using a cryostat and mount on glass slides.

  • Air dry the sections for at least 30 minutes.[10]

  • Fix the sections in 10% NBF for 10 minutes.[10]

  • Rinse gently with tap water.

  • Place slides in 100% propylene glycol for 5 minutes.[13]

  • Incubate in pre-warmed (60°C) Oil Red O solution for 7-10 minutes.[12][13]

  • Differentiate in 85% propylene glycol for 1 minute.[12]

  • Rinse thoroughly with distilled water.

  • Counterstain nuclei with Mayer's Hematoxylin for 30-60 seconds.[10]

  • Rinse with tap water until the water runs clear.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Neutral Lipids/Lipid Droplets: Bright Red[12]

  • Nuclei: Blue[12]

Protocol 2: Nile Red Staining for Lipid Droplets in Cultured Cells

Objective: To visualize and quantify intracellular lipid droplets in live or fixed cells (e.g., primary rat hepatocytes or HepG2 cells) treated with this compound.

Materials:

  • Cells cultured on glass-bottom plates or coverslips

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Fluorescence microscope with appropriate filters (e.g., TRITC/RFP channel)

Procedure:

  • Prepare a fresh working solution of Nile Red (e.g., 1 µg/mL or 200-1000 nM) in serum-free medium or PBS.[14]

  • Remove the culture medium from the cells.

  • Add the Nile Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[15]

  • (Optional) For live-cell imaging, you can image the cells directly. For fixed-cell imaging, gently wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope. Use an excitation wavelength around 550 nm and an emission wavelength around 640 nm for lipid droplets.[15]

Expected Results:

  • Intracellular Lipid Droplets: Yellow-gold to red fluorescence.

Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)

Objective: To examine the ultrastructure of vacuoles in rat liver or kidney tissue to identify potential lamellar bodies indicative of phospholipidosis.

Materials:

Procedure:

  • Primary Fixation: Immediately immerse the small tissue pieces in the primary fixative and store at 4°C for at least 4 hours.

  • Washing: Wash the tissue in 0.1 M cacodylate buffer.

  • Secondary Fixation: Fix the tissue with 1% osmium tetroxide for 1-2 hours at room temperature. This step is crucial as osmium tetroxide fixes lipids.[16][17]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations.[16]

  • Infiltration: Infiltrate the tissue with epoxy resin.

  • Embedding: Embed the tissue in resin blocks and polymerize in an oven.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Mount the sections on copper grids and post-stain with uranyl acetate and lead citrate (B86180) to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope.

Expected Results:

  • Look for membrane-bound lysosomes containing concentric, multi-layered membranes (lamellar bodies), which are the hallmark of phospholipidosis.[7]

Visualizations

Workflow for Investigating Lipid Vacuolation

G cluster_0 Histology cluster_1 In Vitro A In Vivo Observation: Lipid Vacuolation in Rat (Liver/Kidney) B Histological Characterization A->B C In Vitro Modeling A->C H1 Oil Red O Staining (Neutral Lipids) B->H1 H2 Transmission Electron Microscopy (TEM) B->H2 V1 Treat Primary Rat Hepatocytes or HepG2 with this compound C->V1 D Mechanism Investigation E Assess Lysosomal Function & Phospholipase Activity D->E Hypothesis: Phospholipidosis H1->H2 If negative or unclear H2->D V2 Nile Red Staining V1->V2 V3 Lipidomics Analysis V1->V3 V3->D

Caption: Workflow for characterizing drug-induced lipid vacuolation.

Proposed Signaling Pathway Disruption

G cluster_0 Lysosome (pH 4.5-5.0) Drug This compound (Cationic Amphiphilic Drug) Enzyme Lysosomal Phospholipase A2 (LPLA2) Drug->Enzyme Inhibition PL Phospholipids LB Lamellar Bodies (Lipid Accumulation) PL->LB Accumulates When Digestion Fails Degradation Normal Lipid Degradation Products PL->Degradation Enzyme->PL Digests

Caption: Hypothesized mechanism of drug-induced phospholipidosis.

References

strategies to mitigate GSK3739936 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of GSK3739936 during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: Observed Cellular Vacuolation or Lipid Droplet Accumulation in Treated Cells

  • Question: We have observed significant cellular vacuolation and an increase in lipid droplets in our cell cultures treated with this compound. What is the likely cause and how can we mitigate this?

  • Answer: The observed phenotype is likely a form of drug-induced phospholipidosis (DIPL), a known off-target effect of some cationic amphiphilic drugs. This compound, as a pyridine-based allosteric HIV-1 integrase inhibitor, may possess characteristics that lead to the accumulation of phospholipids (B1166683) within lysosomes, resulting in the formation of vacuoles or lamellar bodies.

    Mitigation Strategies:

    • Concentration Optimization: Determine the minimal effective concentration for on-target activity (HIV-1 integrase inhibition) and the threshold for inducing phospholipidosis. A dose-response experiment is crucial.

    • Time-Course Analysis: Assess the onset of vacuolation over time. It's possible that shorter incubation times are sufficient for on-target effects while minimizing off-target lipid accumulation.

    • Cell Line Selection: The extent of DIPL can be cell-line dependent. Consider screening different relevant cell lines to identify one with a better therapeutic window.

    • Structural Analogs: If possible, investigate structural analogs of this compound. For a similar class of compounds, the removal of a C6 methyl group was shown to reduce lipid vacuolation while maintaining potency. This suggests that modifications to the compound's structure could decrease its propensity to cause phospholipidosis.

Issue 2: Difficulty in Quantifying the Extent of Phospholipidosis

  • Question: We are observing vacuolation, but we need a quantitative method to assess the severity of this off-target effect to compare with on-target potency. What methods are recommended?

  • Answer: High-content imaging (HCI) with fluorescent lipid probes is a robust and quantitative method to measure DIPL.

    Recommended Assay:

    A common approach is to use fluorescently labeled phospholipids, such as LipidTox™ Red or BODIPY™ FL C12-Sphingomyelin, which accumulate in lysosomes and can be quantified.

    Brief Workflow:

    • Plate cells in a 96-well or 384-well imaging plate.

    • Treat cells with a concentration range of this compound.

    • Incubate for a predetermined time (e.g., 24-72 hours).

    • Add the fluorescent lipid probe and a nuclear stain (e.g., Hoechst 33342).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of the lipid probe per cell.

    This will allow you to generate an EC50 value for phospholipidosis induction, which can be directly compared to the EC50 for its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: The primary off-target effect reported in preclinical studies is lipid vacuolation in the liver and kidneys, which is characteristic of drug-induced phospholipidosis (DIPL).

Q2: What is the proposed mechanism for this compound-induced phospholipidosis?

A2: While the specific mechanism for this compound has not been fully elucidated in publicly available literature, it is likely related to its potential properties as a cationic amphiphilic drug. Such compounds can become protonated and trapped within the acidic environment of lysosomes. This can lead to the inhibition of lysosomal phospholipases, resulting in the accumulation of phospholipids and the formation of characteristic lamellar bodies, which appear as vacuoles under a microscope.

Q3: Are there any known signaling pathways affected by this compound's off-target activity?

A3: There is no direct evidence in the available search results linking this compound to specific signaling pathways like SREBP or mTOR in the context of its off-target effects. However, DIPL is fundamentally a disruption of lipid metabolism and lysosomal function. Therefore, downstream effects on pathways that regulate lipid homeostasis are possible and could be an area for further investigation.

Q4: Is there quantitative data available comparing the on-target and off-target effects of this compound?

A4: Publicly available literature does not provide specific EC50 or IC50 values for this compound-induced phospholipidosis. To establish a therapeutic window for your experiments, it is recommended to perform in-house quantitative assays as described in the Troubleshooting Guide.

Quantitative Data Summary

While specific quantitative data for this compound's off-target effects are not available in the public domain, the following table provides a template for organizing your experimental data to compare on-target and off-target activities.

Parameter This compound Control Compound
On-Target Activity (Antiviral EC50) To be determinedTo be determined
Off-Target Effect (Phospholipidosis EC50) To be determinedTo be determined
Therapeutic Index (Off-Target EC50 / On-Target EC50) To be calculatedTo be calculated

Experimental Protocols

Protocol 1: High-Content Imaging Assay for Drug-Induced Phospholipidosis

This protocol provides a detailed methodology for quantifying drug-induced phospholipidosis using a fluorescent lipid probe.

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • 96-well or 384-well clear-bottom imaging plates

    • This compound

    • Positive control (e.g., Amiodarone)

    • Vehicle control (e.g., DMSO)

    • LipidTox™ Red Phospholipidosis Detection Reagent (or similar)

    • Hoechst 33342 nuclear stain

    • Formaldehyde (B43269) (4% in PBS)

    • Phosphate-buffered saline (PBS)

    • High-content imaging system

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Add the compounds to the cells and incubate for 24 to 72 hours. Include a vehicle control.

    • Staining:

      • Add the fluorescent phospholipidosis detection reagent to the live cells at the manufacturer's recommended concentration.

      • Incubate for the recommended time (e.g., 30 minutes to 2 hours).

    • Fixation and Nuclear Staining:

      • Gently wash the cells with PBS.

      • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • Stain the nuclei with Hoechst 33342 in PBS for 10-15 minutes.

      • Wash the cells twice with PBS.

    • Imaging:

      • Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probes used.

      • Capture images from multiple fields per well to ensure robust data.

    • Image Analysis:

      • Use image analysis software to identify individual cells based on the nuclear stain.

      • Define a cytoplasmic region around each nucleus.

      • Quantify the total or average fluorescence intensity of the phospholipidosis probe within the cytoplasmic region of each cell.

    • Data Analysis:

      • Calculate the average fluorescence intensity per cell for each treatment condition.

      • Normalize the data to the vehicle control.

      • Plot the normalized fluorescence intensity against the compound concentration and fit a dose-response curve to determine the EC50 for phospholipidosis induction.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (Hypothesized) This compound This compound Integrase Integrase This compound->Integrase Allosteric Inhibition Viral_Maturation Viral_Maturation Integrase->Viral_Maturation Promotes Aberrant Multimerization GSK3739936_off This compound Lysosome Lysosome GSK3739936_off->Lysosome Sequestration Phospholipase Phospholipase Lysosome->Phospholipase Inhibition Phospholipid_Accumulation Phospholipid_Accumulation Phospholipase->Phospholipid_Accumulation Leads to Vacuolation Vacuolation Phospholipid_Accumulation->Vacuolation Results in

Caption: On-target vs. hypothesized off-target mechanism of this compound.

G start Start seed_cells Seed Cells in Microplate start->seed_cells treat_compounds Treat with this compound Concentration Gradient seed_cells->treat_compounds incubate Incubate (e.g., 48h) treat_compounds->incubate add_dyes Add Fluorescent Lipid & Nuclear Dyes incubate->add_dyes image Acquire Images (High-Content Imaging) add_dyes->image analyze Analyze Images: Quantify Lipid Accumulation per Cell image->analyze plot Plot Dose-Response Curve & Calculate EC50 analyze->plot end End plot->end

Caption: Workflow for quantifying drug-induced phospholipidosis.

G Troubleshooting Troubleshooting Vacuolation Cellular Vacuolation Observed? Troubleshooting->Vacuolation Optimize_Conc Optimize Concentration Vacuolation->Optimize_Conc Yes Quantify Need to Quantify Effect? Vacuolation->Quantify Yes Time_Course Perform Time-Course Analysis Optimize_Conc->Time_Course Change_Cell_Line Consider Different Cell Line Time_Course->Change_Cell_Line Structural_Analogs Investigate Structural Analogs Change_Cell_Line->Structural_Analogs HCI_Assay Perform High-Content Imaging Assay Quantify->HCI_Assay Yes

Technical Support Center: Optimizing GSK3739936 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of GSK3739936 for antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BMS-986180, is an allosteric inhibitor of HIV-1 integrase (ALLINI).[1] Unlike integrase strand transfer inhibitors (INSTIs) that target the active site of the enzyme, this compound binds to a distinct site at the interface of two integrase monomers. This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.[1] The primary mode of action is disrupting the late phase of HIV-1 replication, specifically impairing the formation of the viral core.

Q2: What is the recommended starting concentration range for this compound in an antiviral assay?

Q3: How should I determine the optimal concentration of this compound for my specific experiment?

The optimal concentration, often represented as the 50% effective concentration (EC50), should be determined experimentally. This involves performing a dose-response assay where a range of this compound concentrations are tested for their ability to inhibit viral replication in a specific cell line and with a particular HIV-1 strain. Concurrently, a cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50). The optimal concentration for your experiments will be a balance between high antiviral activity and low cellular toxicity, often represented by the selectivity index (SI = CC50/EC50).

Q4: Are there any known issues with this compound that I should be aware of?

Preclinical studies have indicated that this compound caused lipid vacuolation in the liver and kidneys of rats at high doses, which halted its further development. While this was an in vivo finding, it is a crucial piece of information to consider, as it may have implications for in vitro experiments, especially in long-term culture or with specific cell types that are sensitive to lipid metabolism disruption.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in antiviral activity between replicate wells. Inconsistent cell seeding, inaccurate pipetting of the compound, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider a reverse pipetting technique for viscous solutions. To minimize edge effects, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
Lower than expected antiviral potency (high EC50). Degradation of this compound, use of a resistant HIV-1 strain, or suboptimal assay conditions.Prepare fresh stock solutions of this compound from powder and avoid repeated freeze-thaw cycles. Ensure the HIV-1 strain used is sensitive to this class of inhibitors. Optimize assay parameters such as incubation time and multiplicity of infection (MOI).
High cytotoxicity observed at concentrations where antiviral activity is expected. Compound precipitation at high concentrations, inherent cytotoxicity of the compound in the specific cell line used, or solvent toxicity.Visually inspect the wells for any signs of compound precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. Determine the CC50 of the compound in your specific cell line.
Inconsistent results across different experiments. Variation in cell passage number, different lots of reagents (e.g., serum), or fluctuations in incubator conditions.Use cells within a consistent and low passage number range. Qualify new lots of critical reagents before use in experiments. Regularly monitor and maintain incubator temperature, CO2, and humidity levels.

Data Presentation

While a comprehensive public database of this compound's antiviral activity against a wide range of HIV-1 strains and its cytotoxicity in various cell lines is not available, the following tables provide a template for how such data should be structured. Researchers should generate their own data following the provided protocols.

Table 1: Antiviral Activity of this compound against Various HIV-1 Strains

HIV-1 StrainCell LineEC50 (nM)
Wild-Type (e.g., NL4-3)MT-4Data to be generated by the user
Clinical Isolate 1PBMCsData to be generated by the user
INSTI-Resistant StrainTZM-blData to be generated by the user

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeCC50 (µM)
MT-4MTTData to be generated by the user
TZM-blXTTData to be generated by the user
PBMCsCellTiter-GloData to be generated by the user
HepG2MTTData to be generated by the user

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using an HIV-1 Replication Assay

This protocol is a general guideline and should be optimized for your specific cell line and virus strain.

  • Cell Seeding: Seed target cells (e.g., MT-4, TZM-bl) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if necessary.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A 2-fold or 3-fold dilution series is recommended to cover a wide concentration range.

  • Infection: Add the diluted this compound to the cells. Subsequently, infect the cells with a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI). Include appropriate controls: virus-infected cells without compound (positive control) and uninfected cells (negative control).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days) at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).

    • Reverse Transcriptase Activity Assay: Measure the activity of reverse transcriptase in the culture supernatant.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the log of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
  • Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.

  • Compound Addition: Add the same serial dilutions of this compound to the cells. Include a "cells only" control (no compound) and a "media only" blank.

  • Incubation: Incubate the plate for the same duration as the antiviral assay at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the CC50 value.

Visualizations

HIV_Integrase_Allosteric_Inhibition cluster_late_phase Late Phase of HIV-1 Replication (in Producer Cell) GagPol Gag-Pol Polyprotein Protease Viral Protease GagPol->Protease cleavage Integrase_monomer Integrase Monomers Protease->Integrase_monomer Aberrant_Multimer Aberrant Integrase Multimers Integrase_monomer->Aberrant_Multimer Inhibited by Viral_Core Viral Core Assembly Integrase_monomer->Viral_Core Normal Assembly This compound This compound This compound->Aberrant_Multimer Promotes Aberrant_Multimer->Viral_Core Prevents Normal Assembly Immature_Virion Immature, Non-infectious Virion Viral_Core->Immature_Virion Disrupted

Caption: Mechanism of action of this compound in the late phase of HIV-1 replication.

experimental_workflow cluster_ec50 EC50 Determination (Antiviral Assay) cluster_cc50 CC50 Determination (Cytotoxicity Assay) cluster_si Selectivity Index Calculation A1 Seed Target Cells A2 Add Serial Dilutions of this compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (3-5 days) A3->A4 A5 Quantify Viral Replication (p24 ELISA, Reporter Assay) A4->A5 A6 Calculate EC50 A5->A6 C1 Selectivity Index (SI) = CC50 / EC50 A6->C1 B1 Seed Target Cells B2 Add Serial Dilutions of this compound B1->B2 B3 Incubate (3-5 days) B2->B3 B4 Perform Viability Assay (e.g., MTT) B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC50 B5->B6 B6->C1

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Troubleshooting GSK3739936 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with GSK3739936 in aqueous solutions for experimental use. The following information is based on established laboratory practices for handling poorly water-soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and powerful choice for initial testing due to its ability to dissolve a wide range of organic molecules.[1][2] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low enough to not affect the biological system, typically less than 0.5% v/v.[2]

Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other common solvents for creating stock solutions include ethanol (B145695), methanol, and dimethylformamide (DMF).[1][3] The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system to that solvent.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay.

  • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase the solubility of your compound.

  • Adjust pH: If this compound has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility. Acidic compounds are often more soluble at basic pH, while basic compounds are more soluble at acidic pH.

Q4: Can I use heating or sonication to dissolve this compound?

A4: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, it is crucial to first verify the thermal stability of this compound, as prolonged or excessive heating can lead to degradation. When using these methods, it is best to warm the solution gently (e.g., in a 37°C water bath) and sonicate in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a color change.

Troubleshooting Guide

Problem: Inconsistent results in cell-based assays with this compound.

  • Possible Cause: Poor solubility and/or precipitation of the inhibitor in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of compound precipitation.

    • Reduce Final Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is at a non-toxic level (typically <0.1% for most cell lines).

    • Test Different Solvents: If DMSO is suspected to be an issue, try preparing the stock solution in ethanol and see if that improves consistency.

    • Consider Serum Effects: The presence of serum proteins in the culture medium can affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.

Problem: Low potency or lack of activity in an in vitro binding assay.

  • Possible Cause: The actual concentration of soluble this compound in the assay is lower than the nominal concentration due to poor solubility.

  • Troubleshooting Steps:

    • Solubility Test: Perform a preliminary solubility test to determine the approximate solubility of this compound in your assay buffer (see Experimental Protocols).

    • Incorporate Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your assay buffer to improve solubility.

    • pH Optimization: If the target protein is stable across a pH range, test the activity of this compound in buffers of different pH values to see if solubility and activity improve.

Quantitative Data

As of the latest update, specific public data on the aqueous solubility of this compound is limited. The table below provides a general framework for determining solubility in common laboratory solvents. Researchers should determine these values experimentally for their specific batch of this compound.

SolventGeneral Solubility for Poorly Soluble Inhibitors
Aqueous Buffers
Phosphate-Buffered Saline (PBS) pH 7.4Generally very low (<1 mg/mL)
Tris Buffer pH 7.4Generally very low (<1 mg/mL)
Organic Solvents
DMSOOften high (e.g., >10 mg/mL)
EthanolVariable, often moderate
MethanolVariable, often moderate
Dimethylformamide (DMF)Often high

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock

  • Thaw an aliquot of the high-concentration this compound stock solution.

  • Perform serial dilutions of the stock solution into your final aqueous buffer to achieve the desired working concentrations.

  • It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • If precipitation occurs, consider the troubleshooting steps outlined in the FAQs, such as incorporating a surfactant or co-solvent into the aqueous buffer before adding the compound stock.

Visualizations

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_outcome Outcome start This compound Powder stock_sol Dissolve in 100% DMSO (e.g., 10-50 mM) start->stock_sol Step 1 working_sol Dilute DMSO stock into aqueous buffer stock_sol->working_sol Step 2 clear_sol Clear Solution (Ready for experiment) working_sol->clear_sol precipitate Precipitation Occurs working_sol->precipitate

Caption: Experimental workflow for preparing this compound solutions.

G cluster_solutions Troubleshooting Strategies start Insolubility or Precipitation of this compound q1 Is the final concentration as low as possible? start->q1 q2 Have you tried adding a surfactant (e.g., Tween-20)? q1->q2 Yes a1 Lower the final concentration q1->a1 q3 Have you tried adding a co-solvent (e.g., PEG)? q2->q3 Yes a2 Add 0.01-0.1% Tween-20 to aqueous buffer q2->a2 q4 Is the buffer pH optimal for solubility? q3->q4 Yes a3 Add a small percentage of PEG to aqueous buffer q3->a3 end_node Consult further literature or contact supplier q4->end_node Yes a4 Test a range of buffer pH values q4->a4 No a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: GSK3739936 Potency Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in potency assays for GSK3739936, an allosteric inhibitor of HIV-1 integrase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potency assays?

A1: this compound is an allosteric HIV-1 integrase inhibitor (ALLINI).[1][2] It works by binding to a site on the HIV-1 integrase enzyme, which is distinct from the active site. This binding promotes aberrant multimerization of the integrase, leading to the production of replication-deficient viral particles.[1][2] Potency assays for this compound are designed to quantify this inhibitory effect, typically by measuring the reduction in viral replication or integrase activity in the presence of the compound.

Q2: What are the common types of potency assays used for HIV-1 integrase inhibitors like this compound?

A2: Common potency assays for HIV-1 integrase inhibitors fall into two main categories:

  • Cell-based assays: These assays measure the inhibition of viral replication in a cellular context. Examples include:

    • Antiviral activity assays: Using laboratory strains of HIV-1 to infect susceptible cell lines (e.g., MT-2) and measuring a marker of viral replication (e.g., p24 antigen levels, luciferase reporter gene activity).

    • Cytotoxicity assays: Assessing the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Biochemical assays: These assays measure the direct inhibition of the integrase enzyme's activity. An example is an integrase strand transfer assay, which measures the ability of the enzyme to integrate a DNA substrate.

Q3: What are the typical sources of variability in cell-based potency assays?

A3: Variability in cell-based assays is a common challenge and can arise from multiple factors.[3] These include:

  • Cellular factors: Cell line integrity, passage number, cell density, and overall cell health can significantly impact results.

  • Reagent variability: Inconsistent quality of reagents such as cell culture media, serum, and the virus stock can introduce variability.

  • Assay execution: Minor differences in incubation times, temperature, and pipetting techniques can lead to significant variations.

  • Data analysis: The statistical models used to calculate relative potency (e.g., EC50 or IC50) can influence the final results.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability within a Single Assay Plate
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density across all wells.
Edge effects Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile saline or media.
Pipetting errors Use calibrated pipettes and ensure consistent technique, especially during serial dilutions of the compound.
Incomplete mixing Gently mix the contents of each well after adding reagents, being careful not to disturb the cell monolayer.
Issue 2: Plate-to-Plate or Day-to-Day Variability
Potential Cause Troubleshooting Step
Cell passage number Use cells within a defined, narrow passage number range for all experiments.
Reagent lot-to-lot variability Qualify new lots of critical reagents (e.g., serum, virus stock) before use in routine assays.
Incubator conditions Regularly monitor and calibrate incubator temperature and CO2 levels.
Analyst-to-analyst variability Ensure all analysts are trained on a standardized protocol and follow it consistently.

Data Presentation

The following table provides a representative example of expected potency values for a hypothetical HIV-1 integrase inhibitor in a cell-based antiviral assay.

Assay Parameter Expected Value Acceptance Criteria
EC50 (nM) 5.02.5 - 10.0
Maximum Percent Inhibition (%) > 95%> 90%
Hill Slope 1.00.8 - 1.2
R² of Curve Fit > 0.98> 0.95

Experimental Protocols

Cell-Based Antiviral Potency Assay

This protocol outlines a general procedure for determining the potency of this compound by measuring the inhibition of HIV-1 replication in a reporter cell line.

Materials:

  • This compound compound

  • HIV-1 susceptible reporter cell line (e.g., TZM-bl cells)

  • Complete cell culture medium

  • HIV-1 virus stock

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count the reporter cells.

    • Adjust the cell density to the desired concentration in complete medium.

    • Plate the cells in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the medium from the cells.

    • Add the diluted this compound to the appropriate wells.

    • Add the HIV-1 virus stock to all wells except the uninfected control wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Remove the supernatant from the wells.

    • Add luciferase assay reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the virus control (0% inhibition) and the uninfected control (100% inhibition).

    • Fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V HIV-1 RT Reverse Transcription V->RT Entry & Uncoating PIC Pre-integration Complex RT->PIC IN Integrase Integration Integration IN->Integration Nuclear Entry AberrantMultimerization Aberrant Integrase Multimerization IN->AberrantMultimerization PIC->IN HostDNA Host DNA Integration->HostDNA This compound This compound This compound->IN binds to AberrantMultimerization->Integration inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Potency_Assay_Workflow start Start plate_cells Plate Reporter Cells start->plate_cells prepare_compound Prepare Serial Dilutions of this compound plate_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound add_virus Infect Cells with HIV-1 add_compound->add_virus incubate Incubate for 48h add_virus->incubate read_signal Measure Reporter Signal incubate->read_signal analyze_data Analyze Data (EC50) read_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based potency assay.

Troubleshooting_Tree start High Assay Variability Observed check_intra_plate Intra-plate Variability? start->check_intra_plate check_inter_plate Inter-plate/Day-to-Day Variability? check_intra_plate->check_inter_plate No troubleshoot_intra Troubleshoot Intra-plate Issues: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects check_intra_plate->troubleshoot_intra Yes troubleshoot_inter Troubleshoot Inter-plate Issues: - Cell Passage Number - Reagent Lot Consistency - Incubator Conditions check_inter_plate->troubleshoot_inter Yes revalidate Re-validate Assay Protocol check_inter_plate->revalidate No troubleshoot_intra->revalidate troubleshoot_inter->revalidate

Caption: Decision tree for troubleshooting potency assay variability.

References

Technical Support Center: Managing GSK3739936 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of GSK3739936 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

For optimal stability, this compound should be dissolved in high-purity, anhydrous DMSO to create a stock solution.[1] Stock solutions should be aliquoted into tightly sealed, low-protein-binding vials and stored at -80°C to minimize degradation from freeze-thaw cycles and long-term instability.[1][2]

Q2: How stable is this compound in aqueous solutions and cell culture media?

The stability of small molecules like this compound in aqueous environments is influenced by factors such as pH, temperature, and media components.[2][3] It is recommended to prepare fresh working solutions in your experimental buffer or cell culture medium immediately before use. For multi-day experiments, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.

Q3: Is this compound sensitive to light?

Many small molecules are susceptible to photodegradation. To mitigate this, handle this compound and its solutions in low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light, especially during long-term storage and incubation.

Q4: What are the primary pathways through which this compound might degrade?

Common degradation pathways for small molecules in experimental settings include hydrolysis, oxidation, and photolysis. Hydrolysis can occur in aqueous solutions, while oxidation can be initiated by exposure to oxygen or trace metals. Photolysis is degradation caused by exposure to light. The specific degradation pathway for this compound would need to be determined experimentally.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

Observed Issue Possible Cause Suggested Solution
Loss of biological activity over time Compound degradation in the experimental medium.Assess the stability of this compound in your specific cell culture media over the time course of your experiment using HPLC or LC-MS/MS. Consider replenishing the media with fresh compound every 24-48 hours.
Cellular metabolism of the compound.Investigate potential metabolic pathways in your cell line. Consider using a cell-free assay to confirm direct target engagement if the target is known.
High variability between experimental replicates Inconsistent sample handling or compound precipitation.Ensure complete solubilization of the stock solution and working solutions. Use low-protein-binding labware to minimize non-specific binding.
Issues with the analytical method for quantification.Validate your analytical method (e.g., HPLC, LC-MS) for linearity, precision, and accuracy.
Cell toxicity at various concentrations Solvent toxicity.Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
Formation of a toxic degradation product.Characterize any degradation products using LC-MS to assess their potential toxicity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM).

  • Aliquoting: Dispense 1 mL aliquots of the working solution into sterile microcentrifuge tubes, with triplicate tubes for each time point.

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove three tubes from the incubator.

  • Analysis: Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Illustrative Data Presentation:

Time (hours)Mean Concentration (µM)Standard Deviation% Remaining
010.000.15100
29.850.2198.5
49.620.1896.2
89.130.2591.3
247.890.3278.9
486.450.4164.5
Protocol 2: Investigating the pH-Dependent Stability of this compound

Objective: To assess the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffers of varying pH (e.g., pH 5.0, 7.4, 8.5)

  • Controlled temperature incubator (e.g., 37°C)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Prepare solutions of this compound at a final concentration of 10 µM in each of the different pH buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sample Collection: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Quenching: Immediately quench any potential degradation by mixing the aliquot with a solution that neutralizes the pH and/or contains an organic solvent (e.g., methanol (B129727) or acetonitrile) and store at -20°C until analysis.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS to quantify the remaining this compound.

  • Data Interpretation: Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.

Illustrative Data Presentation:

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 8.5)
0100100100
499.196.292.5
898.591.385.1
2495.378.968.7
4890.764.545.3

Visualizations

Signaling Pathway

This compound is an allosteric inhibitor of HIV-1 integrase, which acts by promoting aberrant integrase multimerization, leading to the production of replication-deficient viral particles.

HIV_Integrase_Inhibition cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of this compound HIV_RNA HIV_RNA Reverse_Transcription Reverse_Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Integrase_Complex Integrase_Complex Viral_DNA->Integrase_Complex associates with Integration Integration Integrase_Complex->Integration mediates Aberrant_Multimers Aberrant_Multimers Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_Proteins_RNA Viral_Proteins_RNA Transcription->Viral_Proteins_RNA Assembly_Budding Assembly_Budding Viral_Proteins_RNA->Assembly_Budding New_Virion New_Virion Assembly_Budding->New_Virion This compound This compound Integrase_Monomers Integrase_Monomers This compound->Integrase_Monomers binds to Integrase_Monomers->Aberrant_Multimers promotes formation of Replication_Deficient_Virions Replication_Deficient_Virions Aberrant_Multimers->Replication_Deficient_Virions leads to

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Experimental Workflow

The following workflow outlines the process for assessing the stability of this compound.

Stability_Workflow Start Start Prepare_Stock_Solution Prepare 10 mM Stock in DMSO Start->Prepare_Stock_Solution Prepare_Working_Solution Prepare Working Solution in Media Prepare_Stock_Solution->Prepare_Working_Solution Aliquot_Samples Aliquot for Time Points Prepare_Working_Solution->Aliquot_Samples Incubate_Samples Incubate at 37°C, 5% CO2 Aliquot_Samples->Incubate_Samples Collect_Time_Points Collect Samples at 0, 2, 4, 8, 24, 48h Incubate_Samples->Collect_Time_Points Analyze_Samples Analyze by HPLC or LC-MS/MS Collect_Time_Points->Analyze_Samples Calculate_Remaining_Compound Calculate % Remaining vs. Time 0 Analyze_Samples->Calculate_Remaining_Compound Plot_Data Plot % Remaining vs. Time Calculate_Remaining_Compound->Plot_Data End End Plot_Data->End

Caption: Workflow for assessing this compound stability in cell culture.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues.

Troubleshooting_Logic Start Issue Observed Loss_of_Activity Loss of Activity? Start->Loss_of_Activity High_Variability High Variability? Loss_of_Activity->High_Variability No Check_Stability Assess Compound Stability (Protocol 1) Loss_of_Activity->Check_Stability Yes Toxicity Unexpected Toxicity? High_Variability->Toxicity No Validate_Assay Validate Analytical Method High_Variability->Validate_Assay Yes Run_Vehicle_Control Run Vehicle Control for Solvent Toxicity Toxicity->Run_Vehicle_Control Yes End End Toxicity->End No Replenish_Media Replenish Media Every 24-48h Check_Stability->Replenish_Media Check_Solubility Ensure Complete Solubilization Validate_Assay->Check_Solubility Characterize_Degradants Characterize Degradation Products Run_Vehicle_Control->Characterize_Degradants

References

Technical Support Center: GSK3739936 Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts in biochemical assays involving GSK3739936, a potent allosteric inhibitor of HIV-1 integrase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric HIV-1 integrase inhibitor (ALLINI).[1][2][3] It functions by binding to a site on the integrase enzyme that is distinct from the active site.[4][5] This binding event induces a conformational change in the enzyme, leading to aberrant multimerization of integrase, which ultimately results in the production of replication-deficient viral particles.

Q2: What are the key biochemical assays used to characterize this compound activity?

A2: The primary biochemical assays to evaluate the activity of this compound and other HIV-1 integrase inhibitors are the 3'-processing assay and the strand transfer assay. These assays measure the two key catalytic steps of the integration process. Non-radioactive, high-throughput versions of these assays, often utilizing fluorescence or ELISA-based detection, are commonly employed.

Q3: What are the initial signs of potential artifacts or interference in my assay?

A3: Common indicators of assay artifacts or compound interference include high variability between replicate wells, non-sigmoidal or unusual dose-response curves, and results that are inconsistent with previous data or the known biology of the inhibitor. Control failures and gradual signal drift during plate reading are also red flags.

Q4: How can I distinguish between true allosteric inhibition and assay artifacts?

A4: True allosteric inhibition typically exhibits noncompetitive or mixed-inhibition kinetics with respect to the substrate. To confirm allostery, it is recommended to perform kinetic mapping by titrating both the substrate and the inhibitor. Orthogonal assays, biophysical methods (like surface plasmon resonance or differential scanning fluorimetry), and the use of site-directed mutants can further validate an allosteric mechanism.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Assay Buffer
  • Observation: Visible precipitate in the stock solution or assay wells, or inconsistent results at higher concentrations.

  • Potential Cause: this compound, like many small molecules, may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Working Dilutions: Perform serial dilutions from the stock solution into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting enzyme activity.

    • pH and Buffer Components: The solubility of a compound can be pH-dependent. If solubility issues persist, consider testing a range of buffers with different pH values, while ensuring the chosen pH is compatible with the assay.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Solubility Assessment: Formally determine the solubility of this compound in your specific assay buffer. This can be done by creating a saturated solution, allowing it to equilibrate, and then quantifying the dissolved compound in the supernatant, often by HPLC.

Issue 2: Compound Instability in Assay Buffer
  • Observation: Loss of inhibitory activity over time, or high variability in results depending on incubation times.

  • Potential Cause: this compound may be unstable in the assay buffer due to factors like pH, temperature, or light exposure.

  • Troubleshooting Steps:

    • Stability Testing: Conduct a time-course experiment to assess the stability of this compound in your assay buffer. Incubate the compound in the buffer at the experimental temperature for various durations (e.g., 0, 1, 2, 4, 8, 24 hours) and then measure its concentration, typically by HPLC.

    • Storage Conditions: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Protect solutions from light by using amber vials or foil wrapping.

    • Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment.

Issue 3: Optical Interference from this compound
  • Observation: Unexpectedly high or low readings in fluorescence or absorbance-based assays that do not correlate with enzyme activity.

  • Potential Cause: The compound itself may absorb light or be fluorescent at the excitation and/or emission wavelengths used in the assay.

  • Troubleshooting Steps:

    • Spectral Scanning: Scan the absorbance and fluorescence spectra of this compound under your assay conditions (buffer, pH) to identify any overlap with the assay's detection wavelengths.

    • Compound-Only Controls: Run controls containing this compound at all tested concentrations in the assay buffer without the enzyme or substrate. Subtract the background signal from these wells from the corresponding experimental wells.

    • Alternative Detection Methods: If optical interference is significant, consider switching to an assay with a different detection modality (e.g., from fluorescence to luminescence or an ELISA-based format).

Issue 4: Non-Specific Inhibition or Off-Target Effects
  • Observation: Inhibition is observed, but the dose-response curve is unusually steep, or the IC50 value is significantly different from published values. The compound may also interfere with assay components.

  • Potential Cause: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. Alternatively, the compound may be interacting with other components of the assay.

  • Troubleshooting Steps:

    • Detergent Inclusion: The inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer can often disrupt compound aggregation.

    • Assay Component Interference Check: Systematically test for interference with individual assay components. For example, in an ELISA-based assay, check if the compound interferes with antibody-antigen binding or the activity of the reporter enzyme (e.g., HRP).

    • Orthogonal Assays: Validate findings using a different assay format that measures the same biological endpoint but uses a different detection principle.

Data Presentation

Table 1: Example Data for this compound Inhibition of HIV-1 Integrase Strand Transfer

This compound Concentration (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % Inhibition
0.15.26.15.55.6
120.322.121.521.3
1048.951.250.150.1
10089.791.390.590.5
100098.599.198.898.8
IC50 (nM) ~10

Table 2: Troubleshooting Summary for Common Artifacts

ObservationPotential ArtifactKey Troubleshooting Step
Inconsistent results, especially at high concentrationsCompound PrecipitationPrepare fresh dilutions; assess solubility in assay buffer
Activity decreases over timeCompound InstabilityPerform a time-course stability study using HPLC
High background signal in compound-only wellsOptical InterferenceSubtract background; switch to a different detection method
Unusually steep dose-response curveCompound AggregationAdd a non-ionic detergent (e.g., 0.01% Triton X-100)

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)

This protocol outlines a generic, non-radioactive assay to measure the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA: A biotin-labeled oligonucleotide corresponding to the viral DNA end.

  • Target DNA: An oligonucleotide labeled with a fluorophore (e.g., FAM) and a quencher.

  • Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.1 mg/mL BSA.

  • This compound dissolved in DMSO.

  • Streptavidin-coated microplates.

Methodology:

  • Donor DNA Immobilization: Add the biotin-labeled donor DNA to the streptavidin-coated microplate wells and incubate to allow for binding. Wash the wells to remove unbound DNA.

  • Compound and Enzyme Incubation: Add serial dilutions of this compound (or control) to the wells, followed by the addition of recombinant HIV-1 integrase. Incubate to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the strand transfer reaction by adding the fluorophore-labeled target DNA to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow the strand transfer reaction to proceed.

  • Detection: Wash the wells to remove unreacted target DNA. The integration of the target DNA to the immobilized donor DNA will result in the separation of the fluorophore and quencher, leading to an increase in fluorescence. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_dna Immobilize Biotin-Donor DNA on Streptavidin Plate prep_wash1 Wash Plate prep_dna->prep_wash1 add_compound Add this compound to Wells prep_wash1->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound prep_enzyme Prepare HIV-1 Integrase Solution add_enzyme Add Integrase to Wells prep_enzyme->add_enzyme add_compound->add_enzyme pre_incubate Pre-incubate (Inhibitor Binding) add_enzyme->pre_incubate add_target Add FAM-Target DNA (Initiate Reaction) pre_incubate->add_target incubate Incubate at 37°C (Strand Transfer) add_target->incubate detect_wash Wash Plate incubate->detect_wash read_plate Read Fluorescence detect_wash->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze

Caption: Workflow for a fluorescence-based HIV-1 integrase strand transfer assay.

signaling_pathway cluster_mechanism This compound Mechanism of Action integrase HIV-1 Integrase (Dimer) complex Integrase-GSK3739936 Complex integrase->complex gsk This compound gsk->complex Binds to allosteric site multimer Aberrant, Non-functional Integrase Multimer complex->multimer Promotes aberrant multimerization inhibition Inhibition of Viral Maturation multimer->inhibition

Caption: Allosteric inhibition mechanism of this compound on HIV-1 integrase.

References

Technical Support Center: Improving the Therapeutic Index of GSK3739936 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of GSK3739936 analogs, a class of allosteric HIV-1 integrase inhibitors (ALLINIs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

A1: this compound and its analogs are allosteric HIV-1 integrase inhibitors (ALLINIs). They do not bind to the catalytic site of the integrase enzyme. Instead, they bind to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein LEDGF/p75. This binding induces aberrant multimerization of the integrase, leading to the production of non-infectious viral particles. This allosteric mechanism results in a steep dose-response curve.

Q2: What is the primary toxicity associated with this compound and how can it be monitored?

A2: The primary toxicity observed in preclinical studies with this compound was lipid vacuolation in the liver and kidneys of rats. This is a form of drug-induced phospholipidosis, characterized by the excessive accumulation of polar phospholipids (B1166683) in cells. This can be monitored in vitro using assays that detect lipid accumulation in cell lines, such as neutral red uptake assays or fluorescence microscopy with lipid-specific dyes. In vivo, it is monitored through histopathological examination of tissues from toxicology studies.

Q3: What are the general strategies to improve the therapeutic index of small molecule inhibitors like this compound analogs?

A3: Improving the therapeutic index involves increasing the efficacy of the compound against its target while decreasing its toxicity. Key strategies include:

  • Medicinal Chemistry Approaches: Modifying the chemical structure to enhance on-target activity and reduce off-target effects. This can involve altering physicochemical properties to reduce accumulation in tissues prone to toxicity.

  • Formulation Strategies: Developing formulations that improve the bioavailability of the drug at the target site, potentially allowing for lower, less toxic doses. This

Validation & Comparative

Preclinical Profile Showdown: GSK3739936 vs. GSK3839919 in HIV-1 Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Allosteric Integrase Inhibitors

In the landscape of novel anti-HIV-1 therapeutics, allosteric integrase inhibitors (ALLINIs) have emerged as a promising class of compounds with a unique mechanism of action. This guide provides a detailed preclinical comparison of two such inhibitors, GSK3739936 and GSK3839919, for researchers, scientists, and drug development professionals. Both compounds target the HIV-1 integrase, a critical enzyme for viral replication, but exhibit key differences in their safety profiles that have dictated their developmental trajectories.

This compound demonstrated a favorable pharmacokinetic profile in preclinical studies; however, its development was halted due to adverse toxicological findings in rats, specifically lipid vacuolation in the liver and kidneys.[1][2] In response to this challenge, GSK3839919 was developed, representing a structural modification designed to mitigate the safety concerns while preserving the potent antiviral activity. This guide will objectively present the available preclinical data to illuminate the comparative efficacy and safety of these two compounds.

Mechanism of Action: A Shared Pathway

Both this compound and GSK3839919 are allosteric inhibitors of HIV-1 integrase.[3] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not bind to the active site of the enzyme. Instead, they bind to a pocket at the interface of two integrase monomers, a site also utilized by the host protein LEDGF/p75.[4] This binding induces aberrant multimerization of the integrase enzyme, leading to the production of non-infectious viral particles.[3] This novel mechanism offers the potential to overcome resistance to existing classes of antiretroviral drugs.

ALLINI_Mechanism_of_Action Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors cluster_Late_Stage Late Stage of Viral Replication ALLINI This compound or GSK3839919 Integrase_Dimer HIV-1 Integrase Dimer ALLINI->Integrase_Dimer Binds to allosteric site Integrase_Monomer HIV-1 Integrase Monomer Integrase_Monomer->Integrase_Dimer Dimerization Aberrant_Multimer Aberrant Integrase Multimer Integrase_Dimer->Aberrant_Multimer Induces aberrant multimerization Defective_Virion Non-infectious Viral Particle Aberrant_Multimer->Defective_Virion Leads to Toxicology_Comparison_Workflow Comparative Toxicology Assessment Workflow Start Initial Compound Screening In_Vitro_Assay In Vitro Lipid Vacuolation Assay (Rat and Human Liver Cell Lines) Start->In_Vitro_Assay GSK3739936_Path This compound In_Vitro_Assay->GSK3739936_Path GSK3839919_Path GSK3839919 In_Vitro_Assay->GSK3839919_Path High_Vacuolation High Lipid Vacuolation GSK3739936_Path->High_Vacuolation Low_Vacuolation Low Lipid Vacuolation GSK3839919_Path->Low_Vacuolation In_Vivo_Rat_Tox In Vivo Rat Toxicology Study High_Vacuolation->In_Vivo_Rat_Tox Low_Vacuolation->In_Vivo_Rat_Tox Adverse_Findings Adverse Findings: Liver and Kidney Vacuolation In_Vivo_Rat_Tox->Adverse_Findings This compound Favorable_Profile Favorable Safety Profile: Minimal Hepatocyte Vacuolation In_Vivo_Rat_Tox->Favorable_Profile GSK3839919 Halt_Development Development Halted Adverse_Findings->Halt_Development Proceed Proceed with Development Favorable_Profile->Proceed

References

A Comparative Guide to GSK3739936 and Other Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric HIV-1 integrase inhibitor (ALLINI) GSK3739936 with other prominent compounds in its class. The information presented is based on available preclinical data and is intended to assist researchers in understanding the nuanced differences in the performance and characteristics of these novel antiretroviral agents.

Introduction to Allosteric HIV-1 Integrase Inhibitors

Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretroviral drugs with a unique mechanism of action. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the HIV-1 integrase (IN), ALLINIs bind to a distinct allosteric site at the dimer interface of the IN catalytic core domain (CCD).[1][2][3] This binding pocket is also utilized by the host cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75.[2][4] The primary antiviral mechanism of ALLINIs is the induction of aberrant IN multimerization, which disrupts the normal process of viral maturation, leading to the formation of non-infectious virions with eccentric cores. Additionally, by competing with LEDGF/p75, ALLINIs can also interfere with the integration of viral DNA into the host genome during the early phase of infection.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro antiviral activity, inhibition of the IN-LEDGF/p75 interaction, and cytotoxicity of this compound and other selected ALLINIs.

Table 1: Antiviral Activity (EC50) of Allosteric HIV-1 Integrase Inhibitors

CompoundHIV-1 StrainEC50 (nM)Cell LineReference
This compound NL4.31.7MT-2[this compound (BMS-986180)
BI-224436NL4.3<15Various
BI-224436HXB27.2PBMCs
GS-9822IIIbLow nMMT-4
GS-9822NL4.3Low nMMT-4
MUT871NL4-33.1MT-4
MUT871HXB21.4MT-4
BDM-2NL4-38.7MT-4
BDM-2HXB24.5MT-4
S-I-82NL4-3-MT-4
CX14442IIIb>1000MT-4
CX14442NL4.3>1000MT-4

Table 2: Inhibition of IN-LEDGF/p75 Interaction (IC50) and Cytotoxicity (CC50)

CompoundIC50 (nM) (IN-LEDGF/p75)CC50 (µM)Cell LineReference
This compound 11.1>20MT-2[this compound (BMS-986180)
BI-224436->90Various
GS-98226.9~15MT-4
MUT87114>100MT-4
BDM-2->100MT-4
S-I-82820>100MT-4[Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase]
CX144421577>100MT-4

Resistance Profiles

A critical aspect of any antiretroviral agent is its resistance profile. For ALLINIs, resistance mutations typically emerge in the IN region that forms the allosteric binding pocket.

Table 3: Key Resistance Mutations for Allosteric HIV-1 Integrase Inhibitors

CompoundPrimary Resistance MutationsFold Change in EC50Reference
This compound A128TSignificant resistance
BI-224436A128T, A128N, L102F2.9 (A128T), 64 (A128N), 61 (L102F)
General ALLINIsA128TMarked resistance to aberrant multimerization

Importantly, ALLINIs generally do not show cross-resistance with INSTIs, as they target a different site on the integrase enzyme. For instance, BI-224436 retains full activity against viruses with common INSTI resistance mutations such as N155S, Q148H, and E92Q.

Pharmacokinetic Properties

The preclinical pharmacokinetic profiles of these inhibitors provide insights into their potential for clinical development.

Table 4: Comparative Pharmacokinetic Parameters

CompoundSpeciesClearanceBioavailability (F)Half-life (t1/2)Reference
This compound (as a lead compound) RatLow to moderateGood-[Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs]
BI-224436Rat0.7% of hepatic flow54%-
BI-224436Monkey23% of hepatic flow82%-
BI-224436Dog8% of hepatic flow81%-
S/GSK1349572 (Dolutegravir)Human--~15 h
GS-9822Rat, Dog, MonkeyLow systemic clearanceFavorable oral PK-

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

This protocol is a common method to determine the efficacy of antiviral compounds against HIV-1.

  • Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are seeded in 96-well microplates.

  • Compound Dilution: The test compounds (e.g., this compound and comparators) are serially diluted to a range of concentrations.

  • Infection: The MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3 or IIIb) at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells with infected/untreated cells and uninfected/untreated cells are included.

  • Incubation: The plates are incubated for 4-5 days to allow for viral replication and the induction of cytopathic effects (CPE).

  • Quantification of Antiviral Effect: The antiviral activity is assessed by measuring the inhibition of virus-induced CPE. This is typically quantified using a cell viability assay, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration (CC50) is determined in parallel using uninfected cells to assess the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window of the compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the ability of ALLINIs to inhibit the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75.

  • Reagent Preparation:

    • Recombinant HIV-1 integrase (IN) is tagged, for example, with a 6xHis tag.

    • The IN-binding domain (IBD) of LEDGF/p75 is tagged with a different tag, such as a FLAG tag.

    • An anti-6His antibody conjugated to a FRET donor (e.g., Europium cryptate).

    • An anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665).

  • Assay Procedure:

    • Tagged IN and tagged LEDGF/p75-IBD are incubated together in a microplate well in the presence of varying concentrations of the test inhibitor.

    • The anti-tag antibodies (donor and acceptor) are then added to the wells.

  • Signal Detection:

    • If IN and LEDGF/p75-IBD interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.

    • The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • The inhibition of the IN-LEDGF/p75 interaction by the compound leads to a decrease in the FRET signal.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the inhibitor required to block 50% of the protein-protein interaction.

Visualizations

ALLINI_Mechanism_of_Action cluster_Normal Normal HIV-1 Integrase Function cluster_ALLINI ALLINI Mechanism of Action IN_dimer Integrase Dimer IN_LEDGF_complex IN-LEDGF/p75 Complex IN_dimer->IN_LEDGF_complex Binds to LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex Binds to Integration Proviral DNA Integration IN_LEDGF_complex->Integration IN_dimer2 Integrase Dimer Aberrant_Multimer Aberrant IN Multimer IN_dimer2->Aberrant_Multimer Binds to & Induces ALLINI This compound (ALLINI) ALLINI->Aberrant_Multimer Mediates Maturation_Defect Defective Virion Maturation Aberrant_Multimer->Maturation_Defect Antiviral_Assay_Workflow Start Start Cell_Seeding Seed MT-4 cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of ALLINIs Cell_Seeding->Compound_Prep Infection Infect cells with HIV-1 Compound_Prep->Infection Treatment Add compound dilutions to wells Infection->Treatment Incubation Incubate for 4-5 days Treatment->Incubation Viability_Assay Perform MTT cell viability assay Incubation->Viability_Assay Data_Analysis Calculate EC50 and CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Comparative Efficacy of GSK3739936 and Other Allosteric HIV-1 Integrase Inhibitors in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of GSK3739936, an allosteric HIV-1 integrase inhibitor (ALLINI), with other compounds of the same class in primary human cells. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance against relevant alternatives.

It is important to note that publicly available data on the antiviral activity of this compound is currently limited to Human Immunodeficiency Virus Type 1 (HIV-1). Therefore, this guide focuses on its anti-HIV-1 efficacy in primary cells and compares it with other allosteric HIV-1 integrase inhibitors for which data in similar cell systems are available.

Data Presentation: Antiviral Activity in Primary Human Cells

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and a comparator allosteric HIV-1 integrase inhibitor, BI 224436, in primary human peripheral blood mononuclear cells (PBMCs). The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

CompoundVirus StrainPrimary Cell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound HIV-1PBMCs1.7Not AvailableNot Available
BI 224436 HIV-1 (HXB2, NL4.3)PBMCs7.2 - 15>120[1]>8,000 - >16,667[1]

Note: A specific CC50 value for this compound in primary human cells was not publicly available at the time of this guide's compilation. Preclinical toxicology studies in rats indicated findings of lipid vacuolation in the liver and kidneys at a high dose[1]. The EC50 value for this compound is reported to be potent, in the low nanomolar range, against various HIV-1 124/125 variants[2].

Experimental Protocols

Determination of Antiviral Activity (EC50) in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general method for assessing the antiviral efficacy of compounds against HIV-1 in primary human PBMCs.

1. Isolation and Stimulation of PBMCs:

  • Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Stimulate the PBMCs with a mitogen, such as phytohemagglutinin (PHA), in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (B1167480) (IL-2) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.

2. Antiviral Assay:

  • Seed the stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of the test compounds (e.g., this compound, BI 224436) in the culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Include appropriate controls: virus-infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

3. Endpoint Measurement (p24 Antigen ELISA):

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of the HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The amount of p24 antigen is directly proportional to the extent of viral replication.

4. Data Analysis:

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Cytotoxicity (CC50) in PBMCs

This protocol describes a method to evaluate the cytotoxic potential of antiviral compounds in primary human PBMCs.

1. Cell Preparation and Treatment:

  • Isolate and stimulate PBMCs as described in the antiviral activity protocol.

  • Seed the stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the cells. Include a "cells only" control without any compound.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).

2. Cell Viability Assay (e.g., MTT Assay):

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plates for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Antiviral Activity Validation in Primary Cells cluster_prep Cell Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Stimulation Stimulate PBMCs with PHA and IL-2 PBMC_Isolation->Stimulation Seeding Seed Stimulated PBMCs in 96-well Plate Stimulation->Seeding Drug_Addition Add Serial Dilutions of Test Compounds Seeding->Drug_Addition Infection Infect Cells with HIV-1 Drug_Addition->Infection Incubation Incubate for 7 Days Infection->Incubation p24_ELISA Measure p24 Antigen in Supernatant (ELISA) Incubation->p24_ELISA MTT_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->MTT_Assay EC50_Calc Calculate EC50 p24_ELISA->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: Workflow for assessing antiviral activity in primary cells.

ALLINI_Mechanism Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs) cluster_normal Normal HIV-1 Integrase Function cluster_allini Action of Allosteric IN Inhibitors Integrase HIV-1 Integrase (IN) Binding IN binds to LEDGF/p75 Integrase->Binding IN_Dimer HIV-1 Integrase Dimer LEDGF Host Protein LEDGF/p75 LEDGF->Binding Integration Proper integration of viral DNA into host genome Binding->Integration ALLINI Allosteric IN Inhibitor (e.g., this compound) ALLINI_Binding ALLINI binds to the LEDGF/p75 binding pocket on IN ALLINI->ALLINI_Binding IN_Dimer->ALLINI_Binding Aberrant_Multi Induces aberrant IN multimerization ALLINI_Binding->Aberrant_Multi Inhibition Inhibits proper IN function and viral maturation Aberrant_Multi->Inhibition

Caption: Mechanism of allosteric HIV-1 integrase inhibitors.

References

GSK3739936: A Comparative Analysis of its Anticipated Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-resistance profile of GSK3739936 (also known as BMS-986180), a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Due to the discontinuation of its clinical development owing to preclinical toxicology findings, publicly available data on its cross-resistance with a comprehensive panel of antiretroviral drugs is limited.[1][2] This guide, therefore, summarizes the known antiviral activity of this compound and extrapolates its likely cross-resistance profile based on its novel mechanism of action, in the context of established antiretroviral resistance patterns.

Introduction to this compound

This compound is an allosteric inhibitor of HIV-1 integrase, a novel class of antiretrovirals that function differently from traditional integrase strand transfer inhibitors (INSTIs). Instead of blocking the active site of the integrase enzyme, ALLINIs bind to a distinct site, inducing aberrant multimerization of integrase, which leads to the production of non-infectious viral particles.[1] this compound demonstrated potent in vitro activity against wild-type HIV-1 with a reported 50% effective concentration (EC50) of 1.7 nM.[3] A key feature of this compound was its broad-spectrum activity against HIV-1 variants with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme.[1]

Quantitative Data Summary

Given the limited public data, a comprehensive table of cross-resistance for this compound against a wide array of resistant mutants is not available. The following table summarizes the known antiviral potency of this compound.

CompoundVirus TypeAssay Cell LineEC50 (nM)Cytotoxicity (CC50 in MT-2 cells)Reference
This compoundWild-type HIV-1MT-2 cells1.7>20,000
This compoundHIV-1 with 124/125 IN polymorphismsNot specifiedPotent activity reportedNot specified

Anticipated Cross-Resistance Profile

Based on its unique mechanism of action, this compound is anticipated to have a favorable cross-resistance profile with other classes of antiretrovirals.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs): As these drug classes target different viral enzymes (reverse transcriptase and protease), it is highly unlikely that resistance mutations to these drugs would confer cross-resistance to this compound, which targets the integrase enzyme.

  • Integrase Strand Transfer Inhibitors (INSTIs): There is a potential for a lack of cross-resistance between this compound and first-generation INSTIs like raltegravir (B610414) and elvitegravir. Resistance to these INSTIs often involves mutations in the active site of the integrase. Since this compound binds to an allosteric site, it would likely remain active against viruses with these mutations. However, some second-generation INSTIs have shown retained activity against viruses resistant to first-generation agents, highlighting the complexity of integrase resistance.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental workflow for assessing antiretroviral cross-resistance are depicted in the following diagrams.

Mechanism of Action of this compound (ALLINI) cluster_virion HIV-1 Virion Maturation cluster_allini Inhibition by this compound Integrase_Monomers Integrase Monomers Integrase_Dimers Functional Integrase Dimers Integrase_Monomers->Integrase_Dimers Dimerization Mature_Virion Infectious Virion Integrase_Dimers->Mature_Virion Incorporation into Viral Core Aberrant_Multimers Aberrant Integrase Multimers Integrase_Dimers->Aberrant_Multimers Induces aberrant multimerization Gag_Pol Gag-Pol Polyprotein Gag_Pol->Integrase_Monomers Proteolytic Cleavage This compound This compound (ALLINI) This compound->Integrase_Dimers Binds to allosteric site Non_Infectious_Virion Non-Infectious Virion Aberrant_Multimers->Non_Infectious_Virion Disrupts virion maturation

Caption: Mechanism of this compound action.

Experimental Workflow for Cross-Resistance Assessment Start Start: Obtain HIV-1 strains (Wild-type and Drug-Resistant Mutants) Culture Culture target cells (e.g., MT-2, TZM-bl) Start->Culture Infect Infect cells with viral strains Culture->Infect Treat Treat infected cells with serial dilutions of this compound and other antiretrovirals Infect->Treat Incubate Incubate for a defined period Treat->Incubate Measure Measure viral replication (e.g., p24 antigen ELISA, luciferase reporter assay) Incubate->Measure Calculate Calculate EC50 values Measure->Calculate Determine Determine fold-change in EC50 (Mutant EC50 / Wild-type EC50) Calculate->Determine End End: Cross-resistance profile established Determine->End

Caption: Workflow for antiretroviral cross-resistance testing.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cross-resistance of an antiretroviral compound. Specific details may vary between laboratories.

Objective: To determine the susceptibility of various drug-resistant HIV-1 strains to this compound compared to wild-type HIV-1.

Materials:

  • Cell lines permissive to HIV-1 infection (e.g., MT-2, TZM-bl).

  • Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB).

  • Site-directed mutant HIV-1 clones containing known resistance mutations for NRTIs, NNRTIs, PIs, and INSTIs.

  • This compound and other antiretroviral drugs for comparison.

  • Cell culture medium, supplements, and reagents.

  • Assay kits for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system).

  • 96-well cell culture plates.

  • CO2 incubator.

Procedure:

  • Cell Preparation: Plate permissive cells (e.g., MT-2) in 96-well plates at an appropriate density and incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and other antiretroviral drugs in cell culture medium.

  • Infection: Infect the plated cells with a standardized amount of wild-type or drug-resistant HIV-1 virus stock.

  • Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include control wells with no drug.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in the cell culture supernatants or cell lysates. This can be done by measuring p24 antigen concentration using an ELISA or by measuring reporter gene activity (e.g., luciferase) in engineered cell lines.

  • Data Analysis:

    • Determine the drug concentration that inhibits viral replication by 50% (EC50) for each virus strain and each drug by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the fold-change in EC50 for each mutant virus by dividing the EC50 value for the mutant by the EC50 value for the wild-type virus. A fold-change significantly greater than 1 indicates reduced susceptibility (resistance).

Conclusion

This compound, as an allosteric HIV-1 integrase inhibitor, held promise for activity against HIV-1 strains resistant to other antiretroviral classes due to its novel mechanism of action. While comprehensive clinical data on its cross-resistance profile remains unavailable due to the cessation of its development, the foundational understanding of its mechanism suggests a low potential for cross-resistance with existing NRTIs, NNRTIs, and PIs. Further investigation into the cross-resistance between ALLINIs and INSTIs is warranted for the development of future generations of HIV-1 inhibitors.

References

Head-to-Head Comparison: GSK3739936 vs. BI-224436 in HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Allosteric HIV-1 Integrase Inhibitors

This guide provides a comprehensive head-to-head comparison of two promising allosteric inhibitors of HIV-1 integrase: GSK3739936 (also known as BMS-986180) and BI-224436. Both compounds target the viral enzyme integrase, which is essential for the replication of HIV-1, but they do so through a distinct allosteric mechanism, setting them apart from the clinically approved integrase strand transfer inhibitors (INSTIs). This guide will delve into their comparative potency, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

At a Glance: Key Quantitative Data

The following table summarizes the key in vitro and in vivo data for this compound and BI-224436, offering a direct comparison of their performance characteristics.

ParameterThis compound (BMS-986180)BI-224436
Mechanism of Action Allosteric HIV-1 Integrase Inhibitor (ALLINI)Non-Catalytic Site Integrase Inhibitor (NCINI) of HIV-1
Biochemical Potency (IC50) 11.1 nM (HIV-1 Integrase)[1]15 nM (LTR-cleavage assay)[2][3]
Antiviral Potency (EC50) 1.7 nM[1]4-15 nM (against different HIV-1 laboratory strains)[4]
Cellular Cytotoxicity (CC50) >20 µM (MT-2 cells)[1]>90 µM; 97 µM (C8166 cells); >120 µM (PBMCs)
Selectivity Index (SI) >11,765>6,500 (C8166 cells); >8,000 (PBMCs)
Rat Pharmacokinetics
- Oral Bioavailability (F) 52-89%[1]54%[5]
- Clearance (CL) Low0.7% of hepatic flow[5][6]
- Half-life (t1/2) Moderate to long8.8 hours[7]

Mechanism of Action: A Shared Allosteric Approach

Both this compound and BI-224436 are classified as allosteric inhibitors of HIV-1 integrase. Unlike INSTIs that bind to the catalytic site of the enzyme, these compounds bind to a distinct, non-catalytic pocket at the interface of the integrase catalytic core domain (CCD) dimer.[6][8] This allosteric binding induces a conformational change in the enzyme, ultimately inhibiting its function.

The primary mechanism of inhibition for both compounds involves the disruption of the early steps of integration, specifically the 3'-processing of the viral DNA.[9][6][7] This process is a crucial prerequisite for the subsequent strand transfer reaction, where the viral DNA is inserted into the host genome. By preventing 3'-processing, these inhibitors effectively halt the integration process and, consequently, viral replication. Furthermore, this allosteric binding can also interfere with the interaction between integrase and the host protein LEDGF/p75, which is important for the proper localization and function of the pre-integration complex.[8]

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_integrase HIV-1 Integrase cluster_inhibitors Allosteric Inhibitors Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription IN-vDNA complex IN-vDNA complex Viral DNA->IN-vDNA complex 3'-processed vDNA 3'-processed vDNA Integrated Provirus Integrated Provirus 3'-processed vDNA->Integrated Provirus Strand Transfer Host DNA Host DNA Host DNA->Integrated Provirus Integrase (IN) Integrase (IN) Integrase (IN)->IN-vDNA complex IN-vDNA complex->3'-processed vDNA 3'-Processing This compound This compound This compound->IN-vDNA complex Inhibit 3'-Processing BI224436 BI224436 BI224436->IN-vDNA complex Inhibit 3'-Processing

HIV-1 Integrase Pathway and Allosteric Inhibition

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

This protocol outlines a common method for determining the 50% effective concentration (EC50) of antiviral compounds against HIV-1.

  • Cell Culture: Maintain a suitable host cell line, such as MT-2 or C8166 cells, in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or BI-224436) in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions of the compound in culture medium.

  • Infection: Seed the host cells in a 96-well plate. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 or HXB2) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include control wells with virus only (no compound) and cells only (no virus or compound).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period of 3 to 5 days.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus and cell line, measure the luciferase activity, which correlates with viral gene expression.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow A Seed Host Cells C Infect Cells with HIV-1 A->C B Prepare Compound Dilutions D Add Compound Dilutions B->D C->D E Incubate (3-5 days) D->E F Measure Viral Replication (p24 ELISA or Luciferase Assay) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Workflow for Antiviral Activity Assay
Cytotoxicity Assay (CC50 Determination)

This protocol describes the MTT assay, a common method to assess the 50% cytotoxic concentration (CC50) of a compound.

  • Cell Seeding: Seed a suitable cell line (e.g., MT-2 or C8166) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include control wells with cells and medium only (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3 to 5 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for a pharmacokinetic study in rats to determine parameters such as oral bioavailability (F), clearance (CL), and half-life (t1/2).

  • Animal Model: Use male Sprague-Dawley rats. Acclimate the animals to the laboratory conditions before the study.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the compound (formulated in a suitable vehicle) as a single bolus injection into the tail vein at a specific dose.

    • Oral (PO) Group: Administer the compound by oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

    • Area under the concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Maximum concentration (Cmax) and time to reach maximum concentration (Tmax) for the oral group.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

PK_Study_Workflow A Acclimate Rats B Administer Compound (IV and PO routes) A->B C Collect Blood Samples (at various time points) B->C D Prepare Plasma C->D E Quantify Drug Concentration (LC-MS/MS) D->E F Pharmacokinetic Analysis (AUC, CL, t1/2, etc.) E->F G Calculate Oral Bioavailability (F) F->G

References

Assessing the In Vivo Relevance of GSK3739936: A Comparative Guide to a Novel HIV-1 Allosteric Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK3739936 is a potent, preclinical allosteric inhibitor of HIV-1 integrase (ALLINI) that has demonstrated significant promise in in vitro studies. This guide provides a comprehensive comparison of this compound with other relevant ALLINIs, BI 224436 and GS-9822, to critically assess the translation of its in vitro activity to in vivo models. The information presented herein is intended to aid researchers in evaluating the potential of this compound and similar compounds in the landscape of HIV-1 drug development.

Mechanism of Action: A Novel Approach to HIV-1 Inhibition

This compound employs a novel mechanism of action, distinct from traditional integrase strand transfer inhibitors (INSTIs). As an ALLINI, it binds to a pocket at the interface of two HIV-1 integrase monomers. This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.[1][2] This allosteric modulation disrupts the normal function of the integrase enzyme, a critical component of the viral replication cycle.

cluster_IN HIV-1 Integrase (IN) Dimer IN1 IN Monomer 1 Aberrant_Multimer Aberrant IN Multimer IN1->Aberrant_Multimer Promotes aberrant multimerization IN2 IN Monomer 2 IN2->Aberrant_Multimer Promotes aberrant multimerization This compound This compound This compound->IN1 Binds to allosteric site This compound->IN2 Replication_Deficient_Virion Replication-Deficient Virion Aberrant_Multimer->Replication_Deficient_Virion Leads to

Caption: Mechanism of action of this compound.

In Vitro Performance: A Head-to-Head Comparison

The in vitro potency of this compound has been evaluated against various HIV-1 strains, particularly those with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme. A summary of its performance alongside comparator ALLINIs is presented below.

CompoundHIV-1 Strain/PolymorphismEC50 (nM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)Reference
This compound Most 124/125 variants1.7N/AN/A
BI 224436Laboratory Strains<15>90>6000[3][4]
GS-9822Wild-type HIV-12.2 - 2.5>10>4000[1]

Note: A specific CC50 value for this compound was not available in the reviewed literature, precluding a direct calculation of its therapeutic index. However, it is described as having an "excellent potency in vitro". N/A: Not Available.

In Vivo Pharmacokinetics: Translating In Vitro Potency

The in vivo relevance of a drug candidate is heavily dependent on its pharmacokinetic profile. Preclinical studies in various animal models provide crucial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundSpeciesClearance (CL) (% of Hepatic Blood Flow)Oral Bioavailability (F) (%)Key FindingsReference
This compound RatN/AGoodExhibited a good pharmacokinetic profile.[5]
BI 224436Rat0.754Excellent pharmacokinetic profiles in preclinical species.[3][4]
Dog881[3][4]
Monkey2382[3][4]
GS-9822RatLowFavorableFavorable oral pharmacokinetic profiles with low systemic clearance.[1][6]
DogLowFavorable[1][6]
MonkeyLowFavorable[1][6]

Note: While specific pharmacokinetic parameters for this compound are not detailed in a comparative table, the primary literature describes its preclinical lead as having a "good pharmacokinetic (PK) profile in preclinical species".[5] However, development was halted due to findings in rat toxicology studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate this compound and similar compounds.

In Vitro Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit 50% of viral replication (EC50).

A Prepare serial dilutions of this compound C Add drug dilutions to infected cell cultures A->C B Infect susceptible host cells (e.g., MT-2) with HIV-1 B->C D Incubate for a defined period (e.g., 5-7 days) C->D E Measure viral replication (e.g., p24 antigen ELISA or luciferase reporter assay) D->E F Calculate EC50 values E->F

Caption: Workflow for in vitro antiviral assay.

Protocol:

  • Cell Culture: Maintain a susceptible human T-cell line (e.g., MT-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Infection: Infect the host cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment: Add the serially diluted this compound to the infected cell cultures. Include appropriate controls (virus-only and cells-only).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 5-7 days.

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by measuring the level of the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by using a reporter virus that expresses an easily quantifiable enzyme like luciferase.

  • Data Analysis: Determine the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50)

This assay determines the concentration of the compound that reduces the viability of host cells by 50% (CC50).

Protocol:

  • Cell Seeding: Seed uninfected host cells in a 96-well plate at a specific density.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

Preclinical Pharmacokinetic Study in Rats

This study evaluates the ADME properties of the compound in an animal model.

A Administer this compound to rats (intravenous and oral routes) B Collect blood samples at predetermined time points A->B C Process blood to obtain plasma B->C D Quantify drug concentration in plasma using LC-MS/MS C->D E Calculate pharmacokinetic parameters (CL, Vd, t1/2, F) D->E

Caption: Workflow for a preclinical PK study.

Protocol:

  • Animal Dosing: Administer a single dose of this compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples from the rats at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).

Discussion and Future Perspectives

This compound demonstrates potent in vitro activity against a range of HIV-1 variants, a hallmark of a promising antiviral candidate. Its novel allosteric mechanism of action offers a potential advantage against viral strains resistant to existing drug classes. The favorable preclinical pharmacokinetic profile observed in early studies further supported its potential for in vivo efficacy.

However, the translation from in vitro promise to in vivo success is not without its challenges. The discontinuation of the preclinical development of the lead compound associated with this compound due to findings in rat toxicology studies underscores the critical importance of thorough safety assessments. While specific details of the toxicity are not fully disclosed in the available literature, it highlights a significant hurdle for this chemical series.

The comparator compounds, BI 224436 and GS-9822, provide valuable context. Both have demonstrated potent in vitro and favorable in vivo pharmacokinetic profiles across multiple species. The progression of BI 224436 to early clinical trials, despite its eventual discontinuation for undisclosed reasons, indicates that the ALLINI class of inhibitors holds therapeutic potential.

Future research in this area should focus on:

  • Structure-Toxicity Relationship Studies: Understanding the structural motifs responsible for the observed toxicity of the this compound lead compound is crucial for designing safer analogues.

  • Broadening the Antiviral Spectrum: Continued evaluation against a wider panel of clinical isolates and resistant strains is necessary to fully characterize the antiviral profile of new ALLINIs.

  • In-depth Mechanistic Studies: Further elucidation of the molecular interactions between ALLINIs and the HIV-1 integrase will facilitate the rational design of next-generation inhibitors with improved potency and safety profiles.

References

Benchmarking GSK3739936: A Comparative Guide to Next-Generation HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV treatment is continually evolving, with novel inhibitors offering new mechanisms of action to combat drug resistance and improve long-term therapeutic outcomes. This guide provides a comprehensive comparison of the investigational allosteric integrase inhibitor (ALLINI), GSK3739936, against a selection of next-generation HIV inhibitors that are either recently approved or in late-stage development. We present key performance data, detailed experimental methodologies, and visual representations of their mechanisms within the HIV lifecycle.

Executive Summary

This compound is an allosteric inhibitor of HIV-1 integrase, a novel mechanism that promotes aberrant multimerization of the integrase enzyme, leading to the production of non-infectious virus particles.[1] While showing potent in vitro activity, its development was halted due to adverse toxicological findings in preclinical studies.[1][2] This guide benchmarks this compound against a new wave of inhibitors targeting different stages of the HIV lifecycle, including capsid inhibitors, attachment inhibitors, and nucleoside reverse transcriptase translocation inhibitors (NRTTIs). These next-generation agents offer the potential for long-acting formulations and activity against multi-drug resistant HIV strains.

Data Presentation: Quantitative Comparison of HIV Inhibitors

The following table summarizes the in vitro efficacy (EC50/IC50) and resistance profiles of this compound and selected next-generation HIV inhibitors.

Inhibitor Drug Class Mechanism of Action Potency (EC50/IC50) Key Resistance-Associated Mutations
This compound Allosteric Integrase Inhibitor (ALLINI)Promotes aberrant integrase multimerization, disrupting viral maturation.[1]Data not publicly available.Not extensively studied due to discontinuation.
Lenacapavir Capsid InhibitorBinds to the viral capsid protein, interfering with multiple stages of the viral lifecycle, including nuclear entry and virion assembly.EC50: ~12-314 pM against various cell lines.Q67H, N74D, M66I.[3][4][5]
Islatravir Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)Inhibits reverse transcriptase by causing immediate and delayed chain termination.EC50: 3.6 nM against wild-type HIV-1.M184I, M184V.[6][7][8]
Fostemsavir (active metabolite: Temsavir) Attachment InhibitorBinds to the gp120 subunit of the viral envelope, preventing attachment to the host CD4+ T-cell.Median Temsavir IC50: 0.67 nM.S375, M426, M434 in gp120.[9][10][11]
Ibalizumab Post-Attachment Inhibitor (Monoclonal Antibody)Binds to the CD4 receptor on host cells, preventing viral entry after attachment.Median EC50: 31 ng/mL against multi-drug resistant isolates.[12]Reduced expression or loss of N-linked glycosylation sites in the V5 loop of gp120.[13]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the efficacy and resistance of these HIV inhibitors are provided below.

HIV-1 p24 Antigen Capture Assay for Antiviral Potency (EC50) Determination

This assay quantifies the production of the HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication. A reduction in p24 levels in the presence of an inhibitor indicates its antiviral activity.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, PM1-T)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete tissue culture media (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compounds (this compound and comparators)

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • 37°C, 5% CO2 incubator

Procedure:

  • Cell Plating: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete tissue culture media.

  • Infection and Treatment: Add the diluted compounds to the plated cells. Subsequently, infect the cells with a standardized amount of HIV-1. Include control wells with virus and no compound (virus control) and cells with no virus or compound (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[14][15][16]

  • Data Analysis: Determine the concentration of each compound that inhibits p24 production by 50% (EC50) compared to the virus control. This is typically calculated using non-linear regression analysis.

Phenotypic Drug Susceptibility Assay for Resistance Profiling

This assay measures the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug. It is used to determine the fold-change in susceptibility of a mutant virus compared to a wild-type virus.

Materials:

  • Recombinant HIV-1 strains (wild-type and mutants with specific resistance-associated mutations)

  • Reporter cell line (e.g., TZM-bl, which expresses luciferase upon HIV-1 infection)

  • Complete tissue culture media

  • Test compounds

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the reporter cell line into a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete tissue culture media.

  • Infection and Treatment: Add the diluted compounds to the plated cells. Subsequently, infect the cells with either the wild-type or mutant HIV-1 strain.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer, following the instructions of the luciferase assay kit.

  • Data Analysis: Calculate the drug concentration that inhibits viral replication (as measured by luciferase activity) by 50% (IC50) for both the wild-type and mutant viruses.[17][18] The fold-change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[17][19]

Visualizing Mechanisms of Action

The following diagrams illustrate the points of intervention for this compound and the next-generation HIV inhibitors within the viral lifecycle and a typical experimental workflow.

HIV_Lifecycle_Inhibitors cluster_cell Host Cell cluster_nucleus cluster_virus HIV Virion CD4 CD4 Receptor Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor Co-receptor Binding Capsid Capsid Coreceptor->Capsid Fusion & Entry Nucleus Nucleus Provirus Provirus Nucleus->Provirus Integration Integrase_multi Aberrant Integrase Multimerization New_Virion New Virion (Non-infectious) Provirus->New_Virion Transcription, Translation, Assembly gp120 gp120 gp120->CD4 Attachment RT Reverse Transcriptase Capsid->RT Uncoating Viral_RNA Viral RNA RT->Viral_RNA Reverse Transcription Viral_RNA->Nucleus Nuclear Import New_Virion->Integrase_multi Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Inhibits Ibalizumab Ibalizumab Ibalizumab->CD4 Inhibits Lenacapavir Lenacapavir Lenacapavir->Nucleus Inhibits Lenacapavir->Capsid Inhibits Islatravir Islatravir Islatravir->RT Inhibits This compound This compound This compound->Integrase_multi Promotes

Caption: HIV lifecycle and inhibitor targets.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MT-2, TZM-bl) Infection Cell Infection & Compound Treatment Cell_Culture->Infection Virus_Stock HIV-1 Stock Preparation (Wild-type & Mutants) Virus_Stock->Infection Compound_Prep Test Compound Serial Dilution Compound_Prep->Infection Incubation Incubation (48-72h or 4-7 days) Infection->Incubation Readout Assay Readout (p24 ELISA or Luciferase) Incubation->Readout Data_Processing Data Processing & Normalization Readout->Data_Processing Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Processing->Curve_Fitting EC50_IC50 EC50/IC50 & Fold-Change Calculation Curve_Fitting->EC50_IC50

Caption: In vitro anti-HIV drug evaluation workflow.

References

Unveiling GSK3739936: A Deep Dive into its Novel Allosteric Mechanism Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of GSK3739936, a potent allosteric inhibitor of HIV-1 integrase (ALLINI), reveals a novel dual mechanism of action that sets it apart from other antiretroviral agents. This guide provides a detailed comparison of this compound with other ALLINIs, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its unique properties.

This compound targets the HIV-1 integrase, a crucial enzyme for viral replication, not at its active site, but at an allosteric pocket at the dimer interface of the catalytic core domain. This binding induces aberrant multimerization of the integrase, leading to the formation of replication-deficient viral particles.[1] Furthermore, this compound inhibits the interaction between the integrase and the host protein, lens epithelium-derived growth factor (LEDGF/p75), which is essential for the integration of the viral DNA into the host cell's genome. This dual-action mechanism presents a significant advancement in the quest for more effective HIV-1 therapies.

Comparative Analysis of Allosteric HIV-1 Integrase Inhibitors

To contextualize the performance of this compound, this guide presents a comparative summary of its in vitro efficacy and cytotoxicity against other notable ALLINIs. The data, compiled from various studies, highlights the potency of this class of inhibitors.

CompoundIC50 (nM)EC50 (nM)CC50 (µM)Cell LineVirus StrainReference
This compound (BMS-986180) 11.1 (Biochemical Assay)1.7>20MT-2HIV-1[2]
BI-224436 15 (LTR-cleavage assay)11-27110C8166Wild-type & variants[3]
STP0404 N/A0.41>10PBMCsHIV-1 NL4-3[4]
GS-9822 N/AN/AN/AN/AN/AData not available in searched articles
BDM-2 N/A8.7N/AMT-4HIV-1 NL4-3[1]
S-I-82 820 (IN-LEDGF/p75 HTRF)N/AN/AN/AN/A[1]

Disclaimer: The data presented in this table is compiled from different sources and may have been generated using varying experimental conditions. Direct, head-to-head comparative studies are limited.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the novel mechanism of this compound and the experimental approaches used for its validation, the following diagrams are provided.

cluster_0 Normal HIV-1 Integrase Function cluster_1 Action of this compound IN_dimer Integrase Dimer vDNA Viral DNA IN_dimer->vDNA Binds Aberrant_multi Aberrant Integrase Multimerization IN_dimer->Aberrant_multi LEDGF LEDGF/p75 vDNA->LEDGF Complex forms with Host_DNA Host Chromatin LEDGF->Host_DNA Tethers to No_integration Integration Blocked LEDGF->No_integration Integration Successful Integration Host_DNA->Integration This compound This compound This compound->IN_dimer Binds to allosteric site This compound->LEDGF Blocks interaction with IN Replication_deficient Replication-Deficient Virions Aberrant_multi->Replication_deficient IN_LEDGF_inhibition Inhibition of IN-LEDGF/p75 Interaction

Figure 1: Mechanism of Action of this compound.

cluster_0 HTRF Assay for IN-LEDGF/p75 Interaction cluster_1 AlphaLISA for IN-RNA Binding start Start add_reagents Add tagged IN, tagged LEDGF/p75, and this compound to well start->add_reagents incubate Incubate add_reagents->incubate read_plate Read plate on HTRF reader incubate->read_plate analyze Analyze data to determine IC50 read_plate->analyze end End analyze->end start_al Start add_reagents_al Add biotinylated RNA, tagged IN, and this compound to well start_al->add_reagents_al add_beads Add streptavidin donor and acceptor beads add_reagents_al->add_beads incubate_al Incubate add_beads->incubate_al read_plate_al Read plate on AlphaLISA reader incubate_al->read_plate_al analyze_al Analyze data to determine inhibition read_plate_al->analyze_al end_al End analyze_al->end_al

Figure 2: Experimental Workflows.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments used to validate the mechanism of action of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between HIV-1 integrase (IN) and LEDGF/p75.

Materials:

  • Recombinant HIV-1 Integrase (tagged, e.g., 6xHis)

  • Recombinant LEDGF/p75 (tagged, e.g., FLAG)

  • Anti-tag donor and acceptor fluorophore-conjugated antibodies (e.g., Anti-6His-Europium cryptate and Anti-FLAG-XL665)

  • This compound and other test compounds

  • Assay buffer

  • 384-well low-volume plates

Protocol:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Add a fixed concentration of tagged HIV-1 integrase and tagged LEDGF/p75 to each well of the 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Add the donor and acceptor antibody-fluorophore conjugates to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

AlphaLISA Assay for IN-RNA Binding

This assay measures the ability of a compound to disrupt the binding of HIV-1 integrase to viral RNA.

Materials:

  • Biotinylated viral RNA corresponding to the U5 end of the HIV-1 LTR

  • Recombinant HIV-1 Integrase (tagged, e.g., GST)

  • Streptavidin-coated donor beads

  • Anti-tag acceptor beads (e.g., Anti-GST)

  • This compound and other test compounds

  • Assay buffer

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Add a fixed concentration of biotinylated viral RNA and tagged HIV-1 integrase to each well of the 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Add the streptavidin-coated donor beads and anti-tag acceptor beads to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate using an AlphaLISA-compatible plate reader.

  • Analyze the data to determine the percentage of inhibition of the IN-RNA interaction by the test compounds.

HIV-1 Infectivity Assay

This cell-based assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, CEMx174, or PBMCs)

  • Laboratory-adapted or clinical isolate of HIV-1

  • This compound and other test compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)

Protocol:

  • Seed the HIV-1 permissive cells in a 96-well plate.

  • Prepare serial dilutions of this compound and other test compounds in cell culture medium.

  • Add the diluted compounds to the cells and incubate for a short period.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the infected cells for a period of 3-7 days.

  • Quantify the extent of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit or by measuring the reporter gene expression.

  • Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC50 value.

Conclusion

This compound represents a significant development in the field of HIV-1 therapeutics. Its novel allosteric mechanism of action, characterized by the induction of aberrant integrase multimerization and the inhibition of the IN-LEDGF/p75 interaction, offers a promising strategy to combat HIV-1 replication. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this important class of antiretroviral compounds.

References

Safety Operating Guide

Proper Disposal of GSK3739936: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat GSK3739936 as a hazardous chemical waste stream. As an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, all disposal procedures must adhere to stringent institutional and regulatory guidelines for hazardous waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, an investigational allosteric HIV-1 integrase inhibitor. The following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting.[1] Researchers, scientists, and drug development professionals must consult and strictly follow their institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[1]

Chemical and Physical Properties

While a comprehensive official safety data sheet for this compound is not publicly available, some key chemical data has been identified. This information is crucial for correct labeling and waste manifest documentation.

PropertyValue
Chemical Name (S)-2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-5-(4-(4-fluorophenethoxy)phenyl)-2,6-dimethylpyridin-3-yl)acetic acid
Synonyms GSK-3739936, BMS-986180
Molecular Formula C34H43FN2O4
Molecular Weight 562.73 g/mol [2]
CAS Number Unknown[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:

  • Safety goggles or glasses with side shields

  • A lab coat

  • Chemical-resistant gloves

Step-by-Step Disposal Protocol

The disposal of investigational compounds like this compound should always be managed through your institution's hazardous waste program.[3] Never dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical nature of the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental media) in a dedicated, sealed, and leak-proof container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.

2. Labeling:

  • Properly label all waste containers with a "HAZARDOUS WASTE" tag provided by your institution's EHS department.

  • The label must include:

    • The full chemical name: "this compound" and any other chemical constituents (including solvents).

    • The concentration or percentage of each component.

    • The name of the Principal Investigator (PI).

    • The laboratory location (building and room number).

    • Contact information for the research team.

3. Storage:

  • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

  • Keep waste containers closed except when adding waste.

  • It is good practice to use secondary containment, such as a larger tub, for liquid waste containers.

4. Waste Pickup and Disposal:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a chemical waste pickup.

  • Your institution's EHS department will coordinate with a certified hazardous materials vendor for transport and final disposal, which is typically high-temperature incineration.

5. Empty Container Disposal:

  • A container that held this compound is not considered empty until it has been triple-rinsed.

  • The first rinse of the container must be collected and disposed of as hazardous liquid waste.

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.

Experimental Workflow and Disposal Plan

GSK3739936_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Weigh Solid this compound B Prepare Stock/Working Solutions A->B C Solid Waste (Gloves, Tips, etc.) D Liquid Waste (Unused Solutions) E Contaminated Sharps F Hazardous Solid Waste Container C->F G Hazardous Liquid Waste Container D->G H Hazardous Sharps Container E->H I Label Waste Containers (Chemical Name, PI, Date) F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Request EHS Waste Pickup J->K L Transport by Certified Vendor K->L M Incineration at Permitted Facility L->M

References

Safeguarding Researchers: A Comprehensive Guide to Handling GSK3739936

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are crucial for the safe handling and disposal of investigational compounds like GSK3739936, especially in the absence of a specific Safety Data Sheet (SDS). This guide provides a framework for researchers, scientists, and drug development professionals to mitigate risks associated with this novel allosteric inhibitor of HIV-1 integrase. The following recommendations are based on the precautionary principle, treating the compound as potentially hazardous due to the lack of comprehensive toxicological data.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

A risk-based approach should be adopted when selecting PPE for handling this compound. The level of protection must correspond to the potential for exposure during a given procedure. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Activity Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Moderate-Risk Activities (e.g., weighing of solids, preparation of stock solutions, dilutions)- Disposable lab coat or gown with tight-fitting cuffs- Chemical splash goggles- Double-gloving with nitrile gloves- Use of a certified chemical fume hood is mandatory
High-Risk Activities (e.g., handling large quantities, potential for aerosol generation)- Disposable, chemical-resistant suit or coveralls- Full-face shield over chemical splash goggles- Double-gloving with chemically resistant gloves (e.g., nitrile)- A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates- All manipulations must be performed within a certified chemical fume hood or a glove box.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is essential for minimizing the risk of exposure to this compound.

1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The compound should be stored in a designated, well-ventilated, and restricted-access area.

  • The storage container must be clearly labeled with the compound name, known hazards (e.g., "Caution: Investigational Compound, Toxicity Unknown"), and the date of receipt.

2. Experimental Procedures:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition.[1][2] A designated workspace within a chemical fume hood should be prepared and decontaminated before and after each use.

  • Weighing: All weighing of solid this compound must be conducted within a chemical fume hood or a balance enclosure to prevent the inhalation of fine powders.

  • Dissolution: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • General Handling: At a minimum, a lab coat, safety glasses, and gloves should be worn when working in a laboratory with hazardous materials.[1] Avoid wearing latex gloves as they offer poor protection against many chemicals.[1]

3. Spill and Emergency Procedures:

  • In case of a small spill, decontaminate the area using an appropriate method (consult with your EHS department). All materials used for cleanup should be treated as hazardous waste.

  • For larger spills, evacuate the area and notify your institution's emergency response team.

  • In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous chemical waste.

  • Waste Segregation: All this compound waste must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: The disposal of investigational drug waste must be handled by a certified hazardous waste vendor in accordance with local, state, and federal regulations.[3][4][5] This typically involves incineration at a permitted facility.[3][4] Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management A Assess Risks & Review Procedures B Don Appropriate PPE A->B C Prepare & Decontaminate Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G H Segregate & Label Hazardous Waste G->H I Doff PPE Correctly H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can create a safer laboratory environment and minimize the potential risks associated with handling novel investigational compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.